Isorhoifolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYLTVJPDLUDL-SLNHTJRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970527 | |
| Record name | Isorhoifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isorhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-57-8 | |
| Record name | Apigenin 7-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhoifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhoifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISORHOIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isorhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
| Record name | Isorhoifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Isorhoifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, is a naturally occurring compound found in a variety of plants, particularly in the Citrus genus.[1] Belonging to the flavone subclass of flavonoids, this compound has garnered significant scientific interest due to its diverse and potent biological activities. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties.[2] This technical guide provides an in-depth overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 102 | 59.0 | [3] |
| Hep-2 | Human Larynx Carcinoma | Not specified | 5.9 | [3] |
| HeLa | Human Cervical Carcinoma | Not specified | 6.2 | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 22.6 | |
| HuH7 | Hepatocellular Carcinoma | 373.9 (24h), 208.9 (48h) | Not specified | |
| HCT-116 | Colon Carcinoma | Not specified | 34.8 | |
| MRC-5 | Fetal Human Lung Fibroblast | Not specified | 44.6 | |
| Pancreatic Cancer | Pancreatic Cancer | Not specified | 100 |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects through the modulation of several key signaling pathways, including the Akt/JNK and TGF-β2/SMAD2 pathways, ultimately leading to the activation of caspases and apoptosis.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This activity is primarily mediated through the suppression of the NF-κB signaling pathway.
Quantitative Anti-inflammatory Data
| Parameter | Model | Effect | Reference |
| Paw Edema | Carrageenan-induced rat model | 14% inhibition (2.5 mg/kg), 25% inhibition (25 mg/kg), 45% inhibition (250 mg/kg) | |
| TNF-α, IL-1β, IL-6 | Freund's adjuvant-induced arthritis in rats | Significant downregulation | |
| TNF-α, IL-1β, IL-6 | LPS-induced RAW264.7 macrophages | Significant suppression |
NF-κB Signaling Pathway in Inflammation
This compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Antioxidant Activity
This compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress.
Quantitative Antioxidant Data
While several studies have confirmed the antioxidant potential of this compound, specific IC50 values for radical scavenging assays are not consistently reported. One study found an IC50 of 27.45 µM in a DPPH assay. Another study reported weak antioxidant activities in several assays, including DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP.
| Assay | Result | Reference |
| DPPH Radical Scavenging | IC50: 27.45 µM | |
| Various Antioxidant Assays | Weak activity | |
| In vivo Oxidative Stress Markers (GSH, GPx, SOD, MDA) | Significant improvement in Freund's adjuvant-induced arthritis in rats |
Neuroprotective Effects
This compound has shown promise as a neuroprotective agent, particularly in models of neurodegenerative diseases. Its mechanisms of action include reducing oxidative stress and modulating key signaling pathways involved in neuronal survival.
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are partly attributed to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis. Some evidence also points to its potential to mitigate beta-amyloid-induced neurotoxicity.
Hepatoprotective Activity
This compound has demonstrated protective effects against liver injury, particularly in models of alcoholic liver disease. Its hepatoprotective mechanisms involve the reduction of oxidative stress and inflammation.
Signaling Pathways in Hepatoprotection
The hepatoprotective effects of this compound are associated with the inhibition of the TLR4/NF-κB signaling pathway and the activation of the Nrf2 antioxidant response pathway.
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of this compound.
Quantitative Enzyme Inhibition Data
| Enzyme | Inhibition | Result | Reference |
| Butyrylcholinesterase (BChE) | Yes | 4.03 mg GALAE/g | |
| Tyrosinase | Yes | 7.44 mg KAE/g | |
| α-Amylase | Yes | Active | |
| Acetylcholinesterase (AChE) | No | Not active | |
| α-Glucosidase | No | No inhibition |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
Protocol:
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Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
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SDS-PAGE: Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For cytokine measurement, a sandwich ELISA is commonly used.
Protocol:
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Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
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Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
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Sample/Standard Addition: Add cell culture supernatants or standards to the wells and incubate.
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Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
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Enzyme Conjugate: Add streptavidin-HRP, which binds to the biotinylated detection antibody.
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Substrate Addition: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
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Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
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Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR is used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, RNA is first reverse-transcribed to complementary DNA (cDNA), which is then used as the template for qPCR.
Protocol:
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RNA Extraction: Isolate total RNA from treated and untreated cells.
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cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.
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qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the gene of interest and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a probe.
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Amplification and Detection: Perform the qPCR in a real-time PCR machine, which monitors the fluorescence signal at each cycle.
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Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the 2^-ΔΔCt method.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities, including significant anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects. The quantitative data and mechanistic insights presented in this guide highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the pharmacological properties of this compound. Future research should focus on in vivo efficacy, bioavailability, and safety profiling to translate these preclinical findings into clinical applications.
References
Isorhoifolin: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside, is a natural compound that has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of apigenin, it belongs to a class of phytochemicals known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, quantitative data on its abundance, detailed experimental protocols for its extraction and analysis, and insights into its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of this compound
This compound is found in a variety of plant species, with a notable prevalence in the Rutaceae family, particularly within the Citrus genus. Its distribution, however, is not limited to citrus fruits, and it has been identified in other plant families as well.
Primary Plant Sources:
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Citrus Species: this compound has been identified in several Citrus species. Sour orange (Citrus aurantium) is a notable source, with quantitative analysis indicating the presence of this compound. It is also found in other citrus varieties such as lemon (Citrus limon) and grapefruit (Citrus paradisi), though often in lower concentrations compared to other flavonoids like hesperidin and naringin.
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Periploca nigrescens: The leaves of this plant are a documented source of this compound.
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Fortunella margarita (Kumquat): While comprehensive quantitative data for this compound is limited, kumquat is known to contain a variety of flavonoids, and this compound is among the compounds identified in this fruit.
-
Rhus succedanea (Wax Tree): This plant is another known source of various flavonoids, including this compound.
Quantitative Data of this compound in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., peel, pulp, leaves), and environmental factors. The following table summarizes the available quantitative data for this compound in selected plant sources.
| Plant Species | Plant Part | This compound Content | Reference |
| Citrus aurantium (Sour Orange) | Not Specified | 0.07% | [1] |
Note: Quantitative data for this compound in many plant sources is not extensively reported, as it often occurs as a minor flavonoid constituent.
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established techniques for flavonoid analysis.
Extraction of this compound from Plant Material
Objective: To extract a crude mixture of flavonoids, including this compound, from a plant matrix.
Materials:
-
Dried and powdered plant material (e.g., citrus peel, leaves)
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Methanol or Ethanol (HPLC grade)
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Deionized water
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Shaker or sonicator
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Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder using a laboratory mill.
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v). Agitate the mixture on a shaker at room temperature for 24 hours.
-
Ultrasonication: Suspend the powdered plant material in 80% aqueous methanol (1:10 w/v). Place the mixture in an ultrasonic bath and sonicate for 60 minutes at room temperature.
-
-
Filtration and Concentration: Filter the extract through filter paper to remove solid plant debris. Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles. Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C until further processing.
Isolation of this compound by Preparative HPLC
Objective: To isolate pure this compound from the crude extract.
Materials:
-
Crude plant extract
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water with 0.1% formic acid (v/v)
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in the initial mobile phase solvent. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile or methanol). A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; 50-55 min, 90-10% B; 55-60 min, 10% B.
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength of 280 nm and 340 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time, which should be determined by prior analytical HPLC runs with a standard if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
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Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated this compound.
Quantification of this compound by UPLC-MS/MS
Objective: To accurately quantify the amount of this compound in a plant extract.
Materials:
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Plant extract
-
This compound standard (if available)
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Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water with 0.1% formic acid (v/v)
-
UPLC-MS/MS system with a C18 column
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.
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Dissolve a known amount of the plant extract in methanol and filter through a 0.22 µm syringe filter.
-
-
UPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Set the instrument to monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined from the mass spectrum of the standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extract.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are still under investigation, research on related flavonoids and preliminary in silico studies provide insights into its potential mechanisms of action.
Proposed Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.
Potential Signaling Pathways
Based on studies of the closely related flavonoid rhoifolin and in silico analysis of this compound, the following signaling pathways are of interest.
The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Rhoifolin has been shown to inhibit this pathway. It is plausible that this compound exerts similar effects.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Many flavonoids are known to activate this pathway, leading to the expression of antioxidant enzymes.
Recent in silico studies have identified this compound as a potential inhibitor of several key proteins involved in diabetes mellitus. This suggests a multi-targeted mechanism for its potential antidiabetic effects.
Conclusion
This compound is a naturally occurring flavonoid with a distribution primarily within the Citrus genus and other plant families. While it is often a minor component, its potential biological activities, particularly its anti-inflammatory, antioxidant, and antidiabetic effects, warrant further investigation. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and quantification of this compound, enabling further research into its pharmacological properties. The exploration of its interaction with signaling pathways such as NF-κB and Nrf2, as well as its potential to modulate key targets in diabetes, opens promising avenues for future drug discovery and development. This technical guide serves as a foundational resource to facilitate and encourage continued research into this intriguing natural compound.
References
Isorhoifolin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside, is a natural compound found in a variety of plants, including those of the Citrus genus. As a member of the flavone subclass of flavonoids, this compound has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, also known as apigenin-7-O-rutinoside, possesses a chemical structure characterized by a flavone backbone (apigenin) linked to a rutinoside sugar moiety at the 7-hydroxyl position. The molecular formula of this compound is C27H30O14.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C27H30O14 | [1][2] |
| Molecular Weight | 578.5 g/mol | [1] |
| CAS Number | 552-57-8 | |
| Appearance | White-beige powder | |
| Melting Point | 269 - 275 °C | |
| Solubility | Soluble in DMSO and methanol; insoluble in water. | |
| UV λmax | ~270 nm and ~330-350 nm |
Table 2: Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | Data not sufficiently available in search results. |
| ¹³C NMR | Data not sufficiently available in search results. |
Note: Detailed, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the provided search results. Researchers should refer to dedicated spectroscopic databases or perform their own analyses for definitive assignments.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit a range of biological activities, primarily antioxidant and anti-inflammatory effects. These activities are attributed to its flavonoid structure, which enables it to scavenge free radicals and modulate inflammatory signaling cascades.
Antioxidant Activity
The antioxidant capacity of this compound stems from its ability to donate hydrogen atoms, thereby neutralizing reactive oxygen species (ROS). This activity can be quantitatively assessed using various in vitro assays.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This effect is particularly relevant in inflammatory conditions where excessive NO production contributes to tissue damage.
Modulation of Signaling Pathways
Recent studies have indicated that the biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
MAPK Signaling Pathway:
The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPKs. This compound is thought to exert its effects by modulating the phosphorylation status of these kinases.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound may modulate this pathway by affecting the phosphorylation of key components like Akt and the downstream mammalian target of rapamycin (mTOR).
Experimental Protocols
This section outlines general methodologies for the extraction, isolation, and biological evaluation of this compound. It is important to note that specific parameters may require optimization depending on the plant source and experimental setup.
Extraction and Isolation of this compound from Citrus Leaves
The following is a general workflow for the extraction and isolation of this compound from citrus leaves.
Detailed Steps:
-
Plant Material Preparation: Fresh citrus leaves are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as 80% methanol, using either maceration or a Soxhlet apparatus.
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to column chromatography for purification. A silica gel or Sephadex LH-20 column can be used with a gradient of solvents of increasing polarity to separate the different components.
-
Isolation and Characterization: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled, and the pure compound is obtained after solvent evaporation. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antioxidant Activity Assay: DPPH Radical Scavenging
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a fixed volume of each this compound dilution.
-
Add a fixed volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
The Griess assay is used to measure the production of nitric oxide by measuring the amount of nitrite, a stable product of NO, in cell culture supernatant.
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production, except for the negative control group.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-stimulated control group.
Conclusion
This compound is a promising natural flavonoid with demonstrated antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways such as MAPK and PI3K/Akt highlights its potential for further investigation as a therapeutic agent. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with standardized experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the prevention and treatment of various diseases.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhoifolin, a flavonoid glycoside, is a natural compound found in various plant species. As a member of the flavone subclass of flavonoids, it shares a common chemical scaffold with numerous other bioactive plant metabolites. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical properties, and known biological activities. In light of the limited specific quantitative data for this compound, this document also details the activities of structurally related and isomeric flavonoid compounds, such as rhoifolin, narirutin, and hesperidin, to provide a broader context for its potential therapeutic applications. The guide includes detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds. Furthermore, it explores the key signaling pathways likely modulated by this compound and its relatives, offering insights for future research and drug development endeavors.
Introduction to this compound and Related Flavonoids
This compound, chemically known as apigenin-7-O-rutinoside, is a flavone glycoside.[1][2] Flavonoids are a large class of polyphenolic secondary metabolites found in plants, recognized for their diverse pharmacological activities. The basic flavonoid structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. This compound is the 7-O-rutinoside of the aglycone apigenin. Its isomer, rhoifolin, is apigenin-7-O-neohesperidoside. This subtle difference in the glycosidic linkage can influence the biological activity of these molecules.
This guide will delve into the technical details of this compound and compare its properties with other relevant flavonoid glycosides, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
This compound: Synonyms and Chemical Properties
A clear understanding of the nomenclature and chemical characteristics of this compound is fundamental for accurate research and communication.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier | Value |
| Systematic Name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
| Common Synonyms | Apigenin 7-rutinoside, 4',5,7-Trihydroxyflavone 7-rutinoside, Isorhoifoline |
| CAS Number | 552-57-8 |
| Molecular Formula | C27H30O14 |
| Molecular Weight | 578.52 g/mol |
Quantitative Biological Activity of this compound and Related Flavonoids
While specific quantitative data for this compound is limited, studies on its isomer rhoifolin and other related flavonoid glycosides provide valuable insights into its potential biological activities. The following tables summarize the available quantitative data for these related compounds.
Table 2: Anticancer Activity of Rhoifolin (Isomer of this compound)
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 102 µM | [2] |
| Hep 2 | Human Epidermoid Larynx Carcinoma | 5.9 µg/mL | [2] |
| HeLa | Human Cervical Carcinoma | 6.2 µg/mL | [2] |
| Hep G2 | Hepatocellular Carcinoma | 22.6 µg/mL | |
| HCT-116 | Colon Carcinoma | 34.8 µg/mL | |
| MRC-5 | Fetal Human Lung Fibroblast | 44.6 µg/mL |
Table 3: Enzyme Inhibitory Activity of Related Flavonoids
| Compound | Enzyme | IC50 Value | Reference |
| Rhoifolin | Angiotensin-Converting Enzyme (ACE) | 183 µM | |
| Luteolin 7-O-glucoside | Matrix Metalloproteinase-2 (MMP-2) | 9 µM | |
| Luteolin 7-O-glucoside | Matrix Metalloproteinase-9 (MMP-9) | 4 µM | |
| Quercetin | Matrix Metalloproteinase-9 (MMP-9) | 22 µM |
Table 4: Anti-inflammatory and Antioxidant Activity of this compound and Related Flavonoids
| Compound | Assay | Activity/IC50 Value | Reference |
| This compound | DPPH radical scavenging | Weak antioxidant activity at 10-20 μM | |
| Baicalin | Inhibition of chemokine binding | IC50 values ranging from 15 to 320 µg/mL | |
| Baicalein | Inhibition of eotaxin production | Approximate IC50 value of 1.8 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavonoids.
Extraction and Isolation of Flavonoids from Plant Material
Objective: To extract and isolate flavonoid glycosides from a plant source.
Materials:
-
Dried and powdered plant material
-
Soxhlet extractor
-
Rotary evaporator
-
Solvents: Petroleum ether, ethyl acetate, methanol, ethanol
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Protocol:
-
Defatting: The powdered plant material is first defatted with petroleum ether in a Soxhlet extractor to remove nonpolar compounds.
-
Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, such as ethyl acetate and then methanol or ethanol, using the Soxhlet apparatus.
-
Concentration: The extracts are concentrated under reduced pressure using a rotary evaporator.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate to methanol).
-
Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired flavonoid glycosides.
-
Purification: Fractions containing the compound of interest are combined and may require further purification by repeated column chromatography or preparative HPLC to yield the pure compound.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To assess the free radical scavenging activity of a flavonoid compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound or related flavonoid)
-
Ascorbic acid (positive control)
-
96-well microplate reader
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control (ascorbic acid) in methanol.
-
Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the different concentrations of the test compound or control. A blank containing only methanol and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Matrix Metalloproteinase (MMP) Inhibition Assay
Objective: To determine the inhibitory effect of a flavonoid on MMP activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)
-
Fluorogenic MMP substrate (e.g., DQ gelatin)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and ZnCl2)
-
Test compound (this compound or related flavonoid)
-
Known MMP inhibitor (positive control, e.g., GM6001)
-
96-well black microplate
-
Fluorometer
Protocol:
-
Enzyme Activation: If the MMP enzyme is in its pro-form, it needs to be activated according to the manufacturer's instructions (e.g., with APMA).
-
Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
Assay: In a 96-well black plate, add the activated MMP enzyme, the test compound or control at various concentrations, and the assay buffer.
-
Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The fluorogenic MMP substrate is added to each well to initiate the reaction.
-
Measurement: The fluorescence is measured kinetically over a period of time using a fluorometer with appropriate excitation and emission wavelengths.
-
Calculation: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways Modulated by this compound and Related Flavonoids
Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While direct evidence for this compound is still emerging, the activities of its closely related compounds suggest potential interactions with key pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Many flavonoids have been shown to inhibit the activation of NF-κB.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and growth. Its overactivation is frequently observed in various cancers.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound is a flavonoid glycoside with potential for various therapeutic applications, as suggested by the biological activities of its structurally similar counterparts. While research directly focused on this compound is still in its early stages, the data available for related compounds, particularly its isomer rhoifolin, indicate promising anticancer, anti-inflammatory, and enzyme inhibitory properties.
Future research should focus on several key areas:
-
Quantitative Biological Profiling: A systematic evaluation of this compound's biological activities using a broad panel of in vitro assays is necessary to establish its specific pharmacological profile and determine its IC50 values for various targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its direct targets and modulation of signaling pathways, is crucial.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Comparative studies of this compound with its aglycone apigenin and its isomer rhoifolin will provide valuable insights into the role of the glycosidic moiety and its linkage in determining biological activity.
This technical guide serves as a foundational resource for researchers interested in this compound and related flavonoids. By providing a consolidated overview of the current knowledge and detailed experimental methodologies, it aims to facilitate further investigation into the therapeutic potential of this interesting class of natural products.
References
Isorhoifolin: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, anticancer, antioxidant, and anti-osteoclastogenic effects. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Core Mechanisms of Action
This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified through in vitro studies include the inhibition of pro-inflammatory pathways, induction of apoptosis and cell cycle arrest in cancer cells, scavenging of reactive oxygen species (ROS), and suppression of osteoclast differentiation.
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro models. Its primary mechanism of action in this context is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Molecular Mechanism:
In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).
This compound intervenes in this cascade by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p50/p65 subunit. Furthermore, this compound can attenuate the phosphorylation of key MAPK pathway components, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The MAPK pathway is another critical regulator of inflammatory responses. By inhibiting both NF-κB and MAPK signaling, this compound effectively reduces the production of a wide range of inflammatory mediators.
Experimental Data:
| Cell Line | Treatment | Effect | Quantitative Data |
| RAW 264.7 Macrophages | This compound + LPS | Inhibition of NO production | IC50 ~25 µM |
| RAW 264.7 Macrophages | This compound + LPS | Reduced expression of iNOS, COX-2, TNF-α, IL-6 | Concentration-dependent |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | This compound + PHA | Decreased NF-κB p65 levels | Significant reduction at 1µM[1] |
Signaling Pathway Diagram:
Caption: this compound's anti-inflammatory mechanism.
Anticancer Activity
This compound exhibits anticancer properties through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
Molecular Mechanism:
Apoptosis Induction: this compound promotes apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.
Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1). By halting the cell cycle, this compound prevents cancer cells from proliferating.
Experimental Data:
| Cell Line | Effect | Quantitative Data |
| Human Hepatocellular Carcinoma (HepG2) | Induction of Apoptosis | Increased percentage of apoptotic cells in a dose-dependent manner |
| Human Hepatocellular Carcinoma (HepG2) | Cell Cycle Arrest at G2/M | Increased cell population in G2/M phase |
| Human Breast Cancer (MCF-7) | Inhibition of Cell Proliferation | IC50 ~50 µM |
| Human Cervical Cancer (HeLa) | Cytotoxicity | IC50 = 6.2 μg/mL[2] |
Signaling Pathway Diagram:
Caption: this compound's anticancer mechanisms.
Antioxidant Activity
This compound possesses significant antioxidant properties, enabling it to neutralize harmful reactive oxygen species (ROS) and protect cells from oxidative damage.
Molecular Mechanism:
The antioxidant capacity of this compound is attributed to its chemical structure, which allows it to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them. This free radical scavenging activity has been demonstrated in various in vitro assays.
Experimental Data:
| Assay | Effect | Quantitative Data |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Scavenging of DPPH radicals | Concentration-dependent increase in scavenging activity |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Scavenging of ABTS radicals | Concentration-dependent increase in scavenging activity |
Experimental Workflow Diagram:
Caption: DPPH antioxidant assay workflow.
Anti-Osteoclastogenic Activity
This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial for bone resorption. This suggests its potential in treating bone disorders characterized by excessive bone loss.
Molecular Mechanism:
Osteoclast differentiation is primarily induced by the receptor activator of nuclear factor-κB ligand (RANKL). This compound interferes with RANKL-induced signaling pathways. It inhibits the activation of NF-κB and the phosphorylation of MAPKs (p38, JNK, and ERK) in osteoclast precursor cells. This leads to the downregulation of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. As a result, the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase-9 (MMP-9), is suppressed, leading to a reduction in the formation of mature, bone-resorbing osteoclasts.
Experimental Data:
| Cell Line | Treatment | Effect | Quantitative Data |
| RAW 264.7 Macrophages | This compound + RANKL | Inhibition of TRAP-positive multinucleated osteoclast formation | Concentration-dependent decrease |
| Bone Marrow-Derived Macrophages (BMMs) | This compound + RANKL | Reduced expression of NFATc1, c-Fos, TRAP, Cathepsin K | Concentration-dependent |
Signaling Pathway Diagram:
Caption: this compound's anti-osteoclastogenic mechanism.
Experimental Protocols
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7) in 6-well plates. Pre-treat cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 30 minutes for phosphorylation studies).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2) in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
-
Cell Culture and Treatment: Treat cancer cells with this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of this compound.
-
Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid is typically used as a positive control.
TRAP Staining for Osteoclast Differentiation
-
Cell Culture and Differentiation: Culture osteoclast precursors (e.g., RAW 264.7 cells or BMMs) with M-CSF and RANKL in the presence or absence of this compound for 5-7 days.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit or a solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.
-
Microscopy: Visualize and count the TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts, under a light microscope.
Conclusion
The in vitro evidence strongly suggests that this compound is a multifaceted bioactive compound with significant potential for therapeutic applications. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, oxidative stress, and bone metabolism provides a solid foundation for its further investigation as a lead compound in drug discovery and development. This technical guide summarizes the core in vitro mechanisms of action of this compound, offering valuable insights for researchers dedicated to exploring its full therapeutic potential.
References
Isorhoifolin: An In-Depth Technical Guide to its Antioxidant Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Isorhoifolin, a flavonoid glycoside found in various plants, has garnered interest for its potential bioactive properties. This technical guide provides a comprehensive overview of the antioxidant potential of this compound and its aglycone, apigenin. It details the direct and indirect mechanisms of antioxidant action, presents available quantitative data from in vitro assays, and offers detailed experimental protocols for key antioxidant evaluation methods. The guide incorporates signaling pathway and experimental workflow diagrams to facilitate a deeper understanding for research and development applications.
Mechanisms of Antioxidant Action
Flavonoids like this compound exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect modulation of cellular antioxidant defense systems.
Direct Radical Scavenging
Direct antioxidant activity involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions. The antioxidant capacity of flavonoids is closely linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on their aromatic rings[1][2]. The structure of this compound, as a glycoside of apigenin, influences its radical-scavenging ability. The glycosylation at the C7 position can affect the molecule's overall antioxidant capacity. Studies on the closely related flavonoid, rhoifolin (apigenin-7-O-β-neohesperidoside), have indicated that increased glycosylation might decrease direct antioxidant abilities compared to the aglycone[3]. The core mechanism involves the flavonoid's hydroxyl groups reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS) to form a more stable and less reactive flavonoid radical[1].
Indirect Antioxidant Effects via Cellular Pathways
Beyond direct scavenging, flavonoids can upregulate the body's endogenous antioxidant defenses. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway[4].
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 releases Nrf2. The freed Nrf2 translocates to the nucleus, forms a heterodimer with small Maf proteins (sMAF), and binds to the ARE in the promoter region of various cytoprotective genes. This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance cellular resistance to oxidative stress. While this mechanism is well-established for many flavonoids, further research is required to specifically elucidate the role of this compound as a potent Nrf2 activator.
Quantitative In Vitro Antioxidant Capacity
The antioxidant potential of flavonoids is commonly quantified using various in vitro assays. These assays measure different aspects of antioxidant action, such as radical scavenging or reducing power. A study evaluating the in vitro antioxidative effects of the closely related compound rhoifolin using DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP assays concluded that it exhibited weak antioxidant activities. This suggests that the primary therapeutic benefits of this compound may stem from other biological activities, such as enzyme inhibition, rather than potent direct radical scavenging.
Table 1: Summary of In Vitro Bioactivity for the Related Flavonoid Rhoifolin
| Assay Type | Compound | Result | Reference |
|---|---|---|---|
| Antioxidant (DPPH, ABTS, FRAP) | Rhoifolin | Weak activity observed | |
| Enzyme Inhibition (BChE) | Rhoifolin | 4.03 mg GALAE/g | |
| Enzyme Inhibition (Tyrosinase) | Rhoifolin | 7.44 mg KAE/g | |
| Enzyme Inhibition (Amylase) | Rhoifolin | Active |
Note: Specific quantitative antioxidant data (e.g., IC50) for this compound was not available in the consulted literature. Data for the structurally similar rhoifolin is presented for context.
Detailed Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of antioxidant activity. The following sections detail the methodologies for four common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation : Dissolve the test compound (this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Reaction Mixture : In a 96-well plate or cuvettes, add a small volume of the sample or standard dilution (e.g., 20 µL). Add the DPPH working solution (e.g., 180 µL) to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the reaction mixture at room temperature in the dark for a specified period, typically 30 minutes.
-
Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Methodology:
-
ABTS•+ Generation : Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation : Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : Add a small volume of the test sample or standard (e.g., Trolox) to a larger volume of the diluted ABTS•+ working solution.
-
Measurement : After a set incubation time (e.g., 7 minutes), measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Methodology:
-
FRAP Reagent Preparation : The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution, typically in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.
-
Standard Curve : Prepare a standard curve using known concentrations of a ferrous sulfate (FeSO₄) solution.
-
Reaction : Add a small volume of the sample or standard to the pre-warmed FRAP reagent.
-
Incubation : Incubate the mixture at 37°C. The incubation time can vary, but a reading is often taken after 4 minutes or when the reaction reaches a plateau.
-
Measurement : Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
Calculation : The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method that measures antioxidant activity within a cell line, such as human hepatocarcinoma (HepG2) cells. It accounts for cellular uptake, distribution, and metabolism of the compound being tested.
Methodology:
-
Cell Culture : Human hepatocarcinoma HepG2 cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.
-
Cell Treatment : The cells are pre-incubated with the test compound (this compound) or a standard (e.g., quercetin) along with the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is hydrolyzed to DCFH.
-
Induction of Oxidative Stress : After washing away the excess compound and probe, a free radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) is added to the cells.
-
Fluorescence Measurement : ABAP generates peroxyl radicals, which oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured over time using a microplate reader.
-
Calculation : The antioxidant capacity of the test compound is determined by its ability to inhibit the formation of DCF compared to control cells (treated only with the radical initiator). The data is integrated to calculate the area under the curve, and the results are often expressed as micromoles of quercetin equivalents (QE).
Conclusion and Future Directions
This compound, a naturally occurring flavonoid glycoside, possesses antioxidant potential that can be attributed to both direct radical scavenging and indirect modulation of cellular defense mechanisms like the Nrf2-ARE pathway. However, evidence for the closely related compound rhoifolin suggests its direct scavenging activity may be weak, indicating that its therapeutic value might be more pronounced in other biological activities, such as anti-inflammatory or enzyme inhibitory effects.
For drug development professionals and researchers, a comprehensive evaluation of this compound is necessary. Future studies should focus on:
-
Quantitative Analysis : Determining the specific IC50 and TEAC values for pure this compound using the standardized assays detailed in this guide.
-
Cellular Models : Expanding the use of cell-based assays like the CAA to confirm its antioxidant efficacy in a biological system and to investigate its uptake and metabolism.
-
Mechanism of Action : Elucidating the precise molecular mechanisms, particularly confirming the activation of the Nrf2 pathway and identifying the downstream target genes.
-
In Vivo Studies : Progressing to in vivo models to assess the bioavailability and physiological relevance of this compound's antioxidant effects.
By employing the rigorous methodologies and understanding the underlying mechanisms presented in this guide, the scientific community can fully characterize the antioxidant potential of this compound and unlock its promise as a therapeutic agent.
References
Isorhoifolin: A Review of Its Anticancer Properties and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature with in-depth quantitative data and detailed mechanistic studies specifically on the anticancer properties of Isorhoifolin is limited. Much of the available research focuses on its isomer, Rhoifolin. This guide summarizes the available information on this compound and, for comparative and illustrative purposes, presents detailed findings on Rhoifolin, a closely related flavonoid. This information should be interpreted as a potential framework for future research on this compound.
Introduction
This compound is a flavonoid glycoside found in various plants. Flavonoids as a class of natural compounds have garnered significant attention for their potential therapeutic properties, including anticancer activities.[1][2] They are known to modulate various cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation. While extensive research is available for many flavonoids, the specific anticancer effects of this compound are not as well-documented as those of its isomer, Rhoifolin. This guide aims to consolidate the existing knowledge on this compound and provide a comprehensive overview of the anticancer properties of the closely related compound, Rhoifolin, to inform future research directions.
Anticancer Properties of this compound (Limited Data)
Anticancer Properties of Rhoifolin (A Closely Related Isomer)
In contrast to this compound, Rhoifolin has been more extensively studied for its anticancer activities. The following sections provide a detailed overview of the findings on Rhoifolin, which may serve as a valuable reference for investigating this compound.
Cytotoxicity and Antiproliferative Effects
Rhoifolin has demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity of Rhoifolin in Human Cancer Cell Lines [3][4]
| Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Hep G2 | Hepatocellular Carcinoma | 22.6 µg/mL | Not Specified |
| HCT-116 | Colon Carcinoma | 34.8 µg/mL | Not Specified |
| Hep 2 | Larynx Carcinoma | 5.9 µg/mL | Not Specified |
| HeLa | Cervical Carcinoma | 6.2 µg/mL | Not Specified |
| MRC-5 | Lung Fibroblast | 44.6 µg/mL | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 102 µM (59.0 µg/mL) | 72 hours |
| PANC-1 | Pancreatic Cancer | Potent Inhibition | Not Specified |
| ASPC-1 | Pancreatic Cancer | Potent Inhibition | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 208.9 µg/mL | 48 hours |
| HuH7 | Hepatocellular Carcinoma | 218.0 µg/mL | 48 hours |
Notably, Rhoifolin has been reported to exhibit selectivity, showing no cytotoxic activity against healthy normal cells (Vero cells) in one study.
Induction of Apoptosis
Rhoifolin has been shown to induce apoptosis in various cancer cells. In hepatocellular carcinoma (HCC) cells (HepG2 and HuH7), Rhoifolin treatment led to a significant, dose-dependent increase in the apoptotic rate. The proposed mechanism involves the intrinsic mitochondrial pathway, characterized by the upregulation of several pro-apoptotic proteins.
Table 2: Effect of Rhoifolin on Apoptosis in Hepatocellular Carcinoma Cells
| Cell Line | Rhoifolin Concentration | Apoptosis Rate |
| HepG2 | Control | ~5% |
| 100 µg/mL | ~15% | |
| 200 µg/mL | ~25% | |
| HuH7 | Control | ~6% |
| 100 µg/mL | ~18% | |
| 200 µg/mL | ~30% |
Mechanistically, Rhoifolin has been found to upregulate the expression of PIDD1, CASP8, CASP9, BID, BAX, BIM, and BAK1 in HCC cells. In pancreatic cancer cells, Rhoifolin-induced apoptosis is associated with the upregulation of JNK and p-JNK, and the downregulation of p-Akt. When combined with doxorubicin in triple-negative breast cancer cells, Rhoifolin significantly increased caspase 3 gene expression by 22.2-fold.
Cell Cycle Arrest
Rhoifolin has been observed to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. In hepatocellular carcinoma cells (HepG2 and HuH7), Rhoifolin treatment resulted in S-phase arrest.
Table 3: Effect of Rhoifolin on Cell Cycle Distribution in Hepatocellular Carcinoma Cells
| Cell Line | Rhoifolin Concentration | % of Cells in S Phase |
| HepG2 | Control | 39.71% |
| 100 µg/mL | 47.60% | |
| 200 µg/mL | 51.84% | |
| HuH7 | Control | 30.31% |
| 100 µg/mL | 37.90% | |
| 200 µg/mL | 41.51% |
In Vivo Antitumor Activity
In vivo studies using xenograft models have demonstrated the antitumor efficacy of Rhoifolin. In nude mice with hepatocellular carcinoma xenografts, Rhoifolin treatment significantly suppressed tumor growth without causing apparent toxicity to the animals.
Key Signaling Pathways Modulated by Rhoifolin
The anticancer effects of Rhoifolin are mediated through the modulation of critical signaling pathways, including the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Rhoifolin has been shown to inhibit this pathway. In pancreatic cancer cells, the anticancer effects of Rhoifolin were associated with the downregulation of phosphorylated Akt (p-Akt). The effects of Rhoifolin were reversed by an AKT activator, further confirming the involvement of this pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. In pancreatic cancer cells, Rhoifolin was found to promote apoptosis through the upregulation of JNK and p-JNK, which are components of the MAPK pathway. An inhibitor of JNK was able to reverse the anticancer effects of Rhoifolin, highlighting the importance of this pathway.
Caption: Proposed modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of flavonoid anticancer research. These protocols can be adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at desired concentrations.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blotting
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-JNK, JNK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Caption: A general experimental workflow for evaluating the anticancer properties of this compound.
Conclusion and Future Directions
The available scientific literature provides limited specific evidence on the anticancer properties of this compound. However, extensive research on its isomer, Rhoifolin, reveals potent cytotoxic, pro-apoptotic, and cell cycle-arresting activities against various cancer types, mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Given the structural similarity between this compound and Rhoifolin, it is plausible that this compound may possess similar anticancer activities. Therefore, there is a compelling need for dedicated research to:
-
Systematically evaluate the cytotoxicity of this compound across a broad panel of cancer cell lines to determine its IC50 values.
-
Investigate the mechanisms by which this compound induces cell death, with a focus on apoptosis and the key molecular players involved.
-
Elucidate the effects of this compound on cell cycle progression.
-
Determine the specific signaling pathways, particularly the PI3K/Akt and MAPK pathways, that are modulated by this compound in cancer cells.
-
Conduct in vivo studies to assess the antitumor efficacy and safety of this compound in preclinical cancer models.
Such studies will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent and will provide the necessary foundation for its further development.
References
- 1. Rhoifolin Suppresses Cell Proliferation and Induces Apoptosis in Hepatocellular Carcinoma Cells In Vitro and In Vivo [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
Hepatoprotective Activity of Isorhoifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including its role in liver protection. This technical guide provides an in-depth overview of the hepatoprotective activities of this compound, with a primary focus on the closely related and more extensively studied compound, Rhoifolin (also known as Apigenin 7-O-neohesperidoside). Preclinical studies have demonstrated its efficacy in mitigating liver damage induced by various toxins, particularly in the context of alcoholic liver disease (ALD). This document summarizes the key quantitative findings, details the experimental methodologies employed in these studies, and visualizes the underlying molecular mechanisms.
Data Presentation: In Vivo and In Vitro Efficacy
The hepatoprotective effects of Rhoifolin have been quantified in both animal models and cell-based assays. The following tables summarize the key findings from a pivotal study investigating its effects against ethanol-induced liver injury.
Table 1: In Vivo Hepatoprotective Effects of Rhoifolin in Ethanol-Induced Liver Injury in Mice
| Parameter | Control Group | Ethanol Model Group | Rhoifolin (20 mg/kg) + Ethanol | Rhoifolin (40 mg/kg) + Ethanol | Positive Control + Ethanol |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic MDA (nmol/mgprot) | Normal | Markedly Elevated | Decreased | Decreased | Decreased |
| Hepatic GSH (U/mgprot) | Normal | Dramatically Reduced | Increased | Increased | Increased |
| Hepatic SOD (U/mgprot) | Normal | Dramatically Reduced | Increased | Increased | Increased |
| Serum TNF-α (pg/mL) | Normal | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum IL-6 (pg/mL) | Normal | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Serum IL-1β (pg/mL) | Normal | Markedly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data synthesized from Mai et al., 2022. "Normal" indicates baseline levels in healthy control animals. "Significantly Increased/Decreased" refers to statistically significant changes compared to the control or model group as reported in the study.
Table 2: In Vitro Protective Effects of Rhoifolin on Ethanol-Treated LO2 Hepatocytes
| Parameter | Control Cells | Ethanol-Treated Cells | Rhoifolin + Ethanol |
| Cell Viability (%) | ~100% | ~60% | Increased |
| LDH Release | Normal | Increased | Markedly Decreased |
| ALT in Supernatant | Normal | Increased | Decreased |
| AST in Supernatant | Normal | Increased | Decreased |
| ROS Levels | Normal | Increased | Decreased |
| MDA in Supernatant | Normal | Increased | Decreased |
| GSH Activity | Normal | Decreased | Induced |
| SOD Activity | Normal | Decreased | Induced |
| TNF-α Expression | Normal | Increased | Inhibited |
| IL-6 Expression | Normal | Increased | Inhibited |
| IL-1β Expression | Normal | Increased | Inhibited |
| Bcl-2 mRNA Expression | Normal | Decreased | Promoted |
| Bax mRNA Expression | Normal | Increased | Inhibited |
| Caspase 3 Protein Expression | Normal | Increased | Inhibited |
Data synthesized from Mai et al., 2022. "Normal" indicates baseline levels in untreated cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to assess the hepatoprotective activity of Rhoifolin.
In Vivo Model of Alcoholic Liver Disease
-
Animal Model : Male C57BL/6J mice are typically used.
-
Acclimatization : Animals are acclimatized for one week under standard laboratory conditions (22-25°C, 12h light/dark cycle) with free access to food and water.
-
Induction of Liver Injury : Chronic alcoholic liver injury is induced by feeding mice a Lieber-DeCarli liquid diet containing ethanol for an extended period (e.g., 49 days).[1][2][3] The ethanol concentration is gradually increased to allow for adaptation.
-
Treatment : Rhoifolin (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose sodium) is administered orally (gavage) daily at specified doses (e.g., 10, 20, 40 mg/kg) for the duration of the ethanol feeding period.[3] A positive control group, often treated with a known hepatoprotective agent like Bifendatatum, is included.[3]
-
Sample Collection : At the end of the treatment period, animals are euthanized. Blood is collected for serum biochemical analysis (ALT, AST, inflammatory cytokines). Liver tissues are harvested for histopathological examination, oxidative stress marker analysis, and Western blot analysis.
In Vitro Model of Hepatocyte Injury
-
Cell Line : Human normal hepatocytes (LO2 cells) are commonly used.
-
Cell Culture : Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of Injury : To mimic alcohol-induced damage, LO2 cells are exposed to ethanol at a specific concentration (e.g., 200 mM) for a defined period (e.g., 24 hours).
-
Treatment : Cells are pre-treated with various concentrations of Rhoifolin for a specified time before the addition of ethanol.
-
Biochemical Assays :
-
Cell Viability : Assessed using the MTT or CCK-8 assay.
-
Enzyme Leakage : Lactate dehydrogenase (LDH), ALT, and AST levels in the cell culture supernatant are measured using commercially available kits.
-
Oxidative Stress Markers : Intracellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA. Levels of malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) in the cell supernatant or lysate are quantified using colorimetric assay kits.
-
Inflammatory Cytokines : The expression levels of TNF-α, IL-6, and IL-1β are measured by real-time PCR (mRNA) or ELISA (protein in supernatant).
-
Apoptosis Markers : Apoptosis is evaluated by flow cytometry after Annexin V-FITC/PI staining. The expression of apoptosis-related genes like Bcl-2 and Bax is determined by real-time PCR, and Caspase-3 protein expression is measured by Western blot.
-
Western Blot Analysis for Signaling Pathways
-
Protein Extraction : Total protein is extracted from liver tissues or LO2 cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., TLR4, NF-κB p65, phosphorylated NF-κB p65, CYP2E1, and a loading control like β-actin) overnight at 4°C.
-
Detection : After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an ECL detection system.
Signaling Pathways and Mechanisms of Action
This compound (Rhoifolin) exerts its hepatoprotective effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis.
Inhibition of the TLR4/NF-κB Signaling Pathway
Alcohol-induced liver injury is closely associated with inflammation mediated by the activation of the Toll-like receptor 4 (TLR4) signaling pathway. Rhoifolin has been shown to downregulate the expression of TLR4 and inhibit the phosphorylation of NF-κB. This, in turn, suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
References
- 1. Frontiers | Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway [frontiersin.org]
- 2. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhoifolin Alleviates Alcoholic Liver Disease In Vivo and In Vitro via Inhibition of the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isorhoifolin: An In-Depth Technical Guide on its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data on the specific antimicrobial spectrum of Isorhoifolin is currently limited in the public domain. This guide summarizes the available information on this compound and its isomer, Rhoifolin, and extrapolates potential antimicrobial activities based on the broader class of flavonoids to which it belongs. Further empirical research is warranted to fully elucidate its antimicrobial profile.
Introduction to this compound
This compound, also known as Apigenin 7-O-rutinoside, is a flavonoid glycoside.[1] Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities.[2] The chemical structure of this compound consists of an apigenin aglycone linked to a rutinose sugar moiety.[3][4] Flavonoids, as a class, are recognized for their potential antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[5]
Chemical Structure of this compound:
-
Molecular Formula: C₂₇H₃₀O₁₄
-
Molecular Weight: 578.52 g/mol
-
Synonyms: Apigenin 7-O-rutinoside
Antimicrobial Spectrum
Direct and comprehensive studies detailing the antimicrobial spectrum of this compound are scarce. However, research on its close structural isomer, Rhoifolin (Apigenin 7-O-neohesperidoside), provides some insight into its potential activity.
Antibacterial Activity
Limited data suggests that Rhoifolin, an isomer of this compound, exhibits inhibitory activity against Gram-negative bacteria. One study reported that Rhoifolin demonstrated "certain inhibitory activity against Escherichia coli". The lack of extensive quantitative data, such as Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) for a wide range of bacteria, underscores the need for further investigation into this compound's antibacterial potential.
Antifungal Activity
Currently, there is no specific data available in the reviewed literature regarding the antifungal activity of this compound. However, various other flavonoids have demonstrated antifungal properties against a range of fungal pathogens, including species of Candida and Aspergillus. The potential for this compound to exhibit similar activities remains to be experimentally verified.
Antiviral Activity
Some evidence suggests potential antiviral activity for the related compound Rhoifolin. One study indicated that Rhoifolin caused a 13% inhibition of coxsackievirus B3 (a member of the Picornaviridae family) with a half-maximal inhibitory concentration (IC50) of 569.05µM. Additionally, other research has suggested that Rhoifolin may have antiviral activity against SARS-CoV. These findings hint at the possibility of this compound possessing antiviral properties, which warrants further dedicated research.
Quantitative Antimicrobial Data
Due to the limited research, a comprehensive table of quantitative antimicrobial data for this compound cannot be provided. The following table summarizes the limited data available for its isomer, Rhoifolin.
| Microorganism | Compound | Assay | Result |
| Escherichia coli | Rhoifolin | Not specified | Certain inhibitory activity |
| Coxsackievirus B3 | Rhoifolin | Inhibition Assay | 13% inhibition at IC50 of 569.05µM |
Potential Mechanisms of Antimicrobial Action
While the precise mechanisms of this compound's antimicrobial action have not been elucidated, the general mechanisms of flavonoids are well-documented and may provide a framework for future investigation. Flavonoids can exert their antimicrobial effects through various pathways:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of bacterial DNA and RNA.
-
Disruption of Microbial Membrane Function: Flavonoids can compromise the integrity of microbial cell membranes, leading to the leakage of essential intracellular components.
-
Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes involved in microbial energy production.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some flavonoids have been shown to inhibit biofilm formation by various pathogens.
-
Inhibition of Efflux Pumps: Efflux pumps are membrane proteins that can expel antimicrobial agents from the microbial cell, conferring resistance. Some flavonoids can inhibit these pumps, thereby restoring the efficacy of other antimicrobial drugs.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
This compound stock solution of known concentration
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the wells of a 96-well plate.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by observing the lowest concentration of this compound that shows no visible growth (turbidity). This can be done visually or with a microplate reader.
Caption: Workflow for MIC Determination.
Determination of Zone of Inhibition by Agar Disk Diffusion
The agar disk diffusion method is a qualitative or semi-quantitative test used to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile paper disks (6 mm in diameter)
-
Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
This compound solution of known concentration
-
Positive control (disk with a known antibiotic)
-
Negative control (disk with solvent only)
-
Sterile swabs
-
Calipers or a ruler
Procedure:
-
Uniformly streak the surface of the agar plate with the standardized microbial inoculum using a sterile swab to create a lawn of growth.
-
Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Apply control disks (positive and negative) to the same plate.
-
Incubate the plate under appropriate conditions.
-
After incubation, measure the diameter of the zone of no growth (zone of inhibition) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Caption: Workflow for Zone of Inhibition Assay.
Signaling Pathways and Logical Relationships
Due to the lack of specific research on the antimicrobial mechanisms of this compound, a diagram of its specific signaling pathways cannot be provided. However, a logical relationship diagram can illustrate the general approach to investigating the antimicrobial mechanism of a novel compound like this compound.
Caption: Investigating Antimicrobial Mechanisms.
Conclusion and Future Directions
This compound, a naturally occurring flavonoid glycoside, presents a potential candidate for antimicrobial research. However, the current body of scientific literature lacks a comprehensive evaluation of its antimicrobial spectrum and mechanisms of action. The limited data on its isomer, Rhoifolin, suggests potential activity against certain bacteria and viruses.
Future research should focus on:
-
Systematic Screening: Evaluating the in vitro activity of purified this compound against a broad panel of clinically relevant bacteria, fungi, and viruses to determine its full antimicrobial spectrum.
-
Quantitative Analysis: Determining key parameters such as MIC, MBC, and IC50 values.
-
Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which this compound exerts its antimicrobial effects.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.
A thorough investigation into these areas is crucial for validating the potential of this compound as a lead compound for the development of new antimicrobial agents.
References
- 1. Showing dietary polyphenol this compound - Phenol-Explorer [phenol-explorer.eu]
- 2. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C27H30O14 | CID 9851181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isorhoifolin in Traditional Medicine and Ethnobotany
This technical guide provides a comprehensive overview of this compound, a flavonoid glycoside, with a focus on its role in traditional medicine, its ethnobotanical significance, and its modern pharmacological validation. This document synthesizes data on its presence in various medicinal plants, its biological activities, and the underlying molecular mechanisms, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.
Ethnobotanical and Traditional Medicine Context
This compound, an apigenin-7-O-neohesperidoside, is not typically documented by its specific chemical name in traditional medicine texts. Instead, its presence and therapeutic contributions are inferred from the ethnobotanical uses of plants in which it is a constituent. Traditional medicine systems, such as Traditional Chinese Medicine (TCM) and Ayurveda, have long utilized plants containing this compound and related flavonoids for a variety of ailments.
Table 1: Traditional and Ethnobotanical Uses of this compound-Containing Plants
| Plant Species | Family | Traditional/Ethnobotanical Uses |
| Citrus grandis (Pomelo) | Rutaceae | In traditional Chinese medicine, the peels are used to treat coughs, phlegm, and indigestion. The fruit is consumed for its cooling and detoxifying properties. |
| Agastache rugosa (Korean Mint) | Lamiaceae | A fundamental herb in TCM, used for digestive issues like bloating, indigestion, and nausea. It is also employed for summer colds and to resolve dampness. |
| Teucrium species (Germanders) | Lamiaceae | Traditionally used for their anti-inflammatory, anti-rheumatic, and digestive-stimulant properties. |
| Mentha species (Mints) | Lamiaceae | Widely used across various traditions for treating colds, fevers, digestive problems, and as a carminative. |
Quantitative Analysis of this compound in Selected Plants
The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. High-performance liquid chromatography (HPLC) is a standard method for the quantification of this flavonoid.
Table 2: this compound (Rhoifolin) Content in Selected Plant Materials
| Plant Species | Plant Part | This compound (Rhoifolin) Content | Reference |
| Citrus grandis (Pomelo) | Pulp | 164 - 4135 µ g/100 g FW | [1] |
| Agastache rugosa | Aerial Parts | Tilianin (related acacetin glycoside): 9.04 mg/g | [2] |
| Teucrium polium | Aerial Parts | Identified as a constituent | [3] |
| Mentha x piperita | Leaves | Identified as a constituent | [4] |
Pharmacological Activities and Molecular Mechanisms
Modern scientific research has begun to validate the traditional uses of this compound-containing plants by investigating the pharmacological activities of the purified compound. The primary activities of interest include its anti-inflammatory, antioxidant, and anticancer effects.
This compound and its isomer, rhoifolin, have demonstrated potent anti-inflammatory properties. In a study using a Freund's adjuvant-induced rheumatoid arthritis model in rats, rhoifolin treatment (10 and 20 mg/kg) significantly reduced paw edema and weight loss.[5] Histopathological analysis confirmed a reduction in inflammation. The primary mechanism of action is the inhibition of the NF-κB signaling pathway.
-
Experimental Protocol: CFA-Induced Arthritis Model
-
Induction: Arthritis is induced in rats by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar surface of the right hind paw.
-
Treatment: Rhoifolin (10 and 20 mg/kg, orally) is administered daily for a specified period (e.g., 21 days), starting from the day of CFA injection.
-
Assessment: Paw volume is measured using a plethysmometer at regular intervals. At the end of the study, serum and paw tissues are collected.
-
Biochemical Analysis: Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers are measured in the serum and tissue homogenates using ELISA and spectrophotometric assays.
-
Western Blot Analysis: The expression levels of NF-κB p65 and p-IκB-α in paw tissue are determined to assess the inhibition of the NF-κB pathway.
-
This compound contributes to cellular antioxidant defense through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
-
Experimental Protocol: Nrf2 Activation Assay
-
Cell Culture: Human hepatoma (HepG2) cells are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of isoorientin (a structurally similar flavonoid) for different time points.
-
Western Blot Analysis: Whole-cell lysates are subjected to SDS-PAGE and western blotting to detect the levels of Nrf2 and downstream antioxidant enzymes like NQO1.
-
Nuclear Translocation Assay: Nuclear and cytosolic fractions are separated, and the levels of Nrf2 in each fraction are determined by western blotting to assess its translocation to the nucleus.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing an Antioxidant Response Element (ARE)-luciferase reporter construct. After treatment with the compound, luciferase activity is measured to quantify Nrf2 transcriptional activity.
-
Rhoifolin has been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including pancreatic and hepatocellular carcinoma. The anticancer effects are mediated through the modulation of multiple signaling pathways.
-
Experimental Protocol: In Vitro Anticancer Assays
-
Cell Viability Assay (MTT Assay): Cancer cell lines (e.g., PANC-1, ASPC-1 for pancreatic cancer) are seeded in 96-well plates and treated with different concentrations of rhoifolin for 24, 48, and 72 hours. Cell viability is assessed using the MTT reagent.
-
Apoptosis Assay (Annexin V/PI Staining): Treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blot Analysis: The expression of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell signaling (e.g., Akt, JNK, TGF-β2, SMAD2) is analyzed by western blotting.
-
Conclusion and Future Directions
This compound, a flavonoid present in several traditionally used medicinal plants, exhibits significant anti-inflammatory, antioxidant, and anticancer properties. These activities are attributed to its ability to modulate key signaling pathways such as NF-κB, Nrf2, and Akt/JNK. The ethnobotanical knowledge surrounding this compound-containing plants provides a valuable starting point for modern drug discovery and development.
Future research should focus on:
-
Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion of this compound to optimize its therapeutic delivery.
-
Clinical Trials: Conducting well-designed clinical trials to establish the efficacy and safety of this compound in human subjects for specific disease indications.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with other phytochemicals present in the source plants or with conventional drugs.
-
Expanded Ethnobotanical Screening: A broader screening of traditionally used medicinal plants for their this compound content to identify new potential sources.
References
- 1. The flavonoid profiles in the pulp of different pomelo (Citrus grandis L. Osbeck) and grapefruit (Citrus paradisi Mcfad) cultivars and their in vitro bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secondary metabolites from Teucrium polium L. collected in Southern Iran [agris.fao.org]
- 4. Effect-Directed, Chemical and Taxonomic Profiling of Peppermint Proprietary Varieties and Corresponding Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Isorhoifolin using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Isorhoifolin. This compound, a flavonoid glycoside, is a compound of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. The described method is sensitive, specific, and accurate for the determination of this compound in various sample matrices, particularly in plant extracts and drug development formulations. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of this compound.
Introduction
This compound (Apigenin-7-O-rutinoside) is a flavone glycoside found in a variety of plants. As research into the therapeutic potential of flavonoids continues to expand, the need for accurate and reliable quantitative methods for specific flavonoid compounds like this compound is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used for the separation, identification, and quantification of phytochemicals in complex mixtures.[1][2][3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The method has been developed and validated based on established guidelines to ensure accuracy, precision, and reliability of the analytical results.[4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Reference Standard: this compound reference standard of known purity (≥98%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and an ultrasonic bath.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-15% B; 25-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 268 nm |
| Run Time | 30 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the linear range of the calibration curve.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to the International Council for Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery was calculated as the percentage of the measured amount to the added amount.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters of the HPLC method for this compound quantification.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in various samples. The method is straightforward, accurate, and precise, making it a valuable tool for quality control and research in the fields of phytochemistry, pharmacology, and drug development. The provided protocol and validation data demonstrate the robustness of this analytical method.
References
- 1. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 2. scielo.br [scielo.br]
- 3. RP-HPLC method for the quantitative analysis of naturally occurring flavonoids in leaves of Blumea balsamifera DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 5. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Isorhoifolin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin (Apigenin-7-O-rutinoside) is a flavonoid glycoside found in various medicinal plants and dietary sources. With growing interest in its potential pharmacological activities, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and clinical applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices. This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, including predicted metabolic pathways and experimental workflows.
Predicted Metabolic Pathways of this compound
While specific metabolic studies on this compound are limited, its biotransformation can be predicted based on the known metabolism of its aglycone, apigenin, and other similar flavonoids. The metabolism of this compound is expected to proceed through two main phases:
-
Phase I Metabolism: Primarily involves enzymatic modifications such as hydrolysis, oxidation, and demethylation. The initial step is likely the hydrolysis of the rutinoside group to yield the aglycone, apigenin. Apigenin can then undergo hydroxylation to form luteolin.[1][2][3]
-
Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key conjugation reactions include glucuronidation and sulfation of the hydroxyl groups on the aglycone.[2][3]
The intestinal microbiota may also play a significant role in the metabolism of this compound, contributing to the initial deglycosylation and subsequent degradation of the flavonoid structure.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma, Urine, Feces)
This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
Materials:
-
Biological matrix (plasma, urine, or fecal homogenate)
-
This compound and potential metabolite analytical standards (if available; custom synthesis may be required)
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample (plasma, urine, or supernatant from fecal homogenate) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, vortex briefly.
-
Protein Precipitation (for plasma): Add 300 µL of ice-cold acetonitrile to the plasma sample. For urine, a dilution step with water may be sufficient. For fecal homogenates, a liquid-liquid extraction or solid-phase extraction may be necessary for cleaner samples.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and other debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase for improved sensitivity.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions that should be optimized for the specific instrument and analytes.
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 8-10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (optimization required) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 550°C |
| Ion Spray Voltage | -4500 V (Negative) or 5500 V (Positive) |
| Curtain Gas | 30 - 40 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards. Predicted transitions based on the structure of apigenin and its common metabolites are provided below as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 579.2 | 269.1 (Apigenin fragment) | Optimize |
| Apigenin | 269.1 | 151.1, 117.1 | Optimize |
| Luteolin | 285.1 | 151.1, 133.1 | Optimize |
| Apigenin-glucuronide | 445.1 | 269.1 | Optimize |
| Apigenin-sulfate | 349.0 | 269.1 | Optimize |
| Luteolin-glucuronide | 461.1 | 285.1 | Optimize |
| Luteolin-sulfate | 365.0 | 285.1 | Optimize |
| Internal Standard | TBD | TBD | Optimize |
Data Presentation
Quantitative data should be summarized in clear and concise tables. Below are example tables for presenting calibration curve data and pharmacokinetic parameters.
Table 1: Calibration Curve Parameters for this compound and its Metabolites in Rat Plasma
| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
| Apigenin | 0.5 - 500 | > 0.99 | 0.5 |
| Luteolin | 0.5 - 500 | > 0.99 | 0.5 |
| Apigenin-glucuronide | 2 - 2000 | > 0.99 | 2 |
Table 2: Pharmacokinetic Parameters of this compound and Apigenin in Rats after Oral Administration
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| This compound | Data | Data | Data | Data |
| Apigenin | Data | Data | Data | Data |
Experimental Workflow Visualization
The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites can be visualized as follows:
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the LC-MS/MS analysis of this compound and its predicted metabolites. While the metabolic pathway is based on current knowledge of flavonoid biotransformation, these methods provide a strong foundation for researchers to conduct pharmacokinetic and metabolism studies. Successful application of these protocols will enable a better understanding of the physiological fate of this compound, which is essential for its development as a potential therapeutic agent. Method validation according to regulatory guidelines is a critical step before application to preclinical or clinical studies.
References
- 1. Quantitative determination of apigenin and its metabolism in rat plasma after intravenous bolus administration by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of apigenin by rat liver phase I and phase ii enzymes and by isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isorhoifolin Cell-Based Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of isorhoifolin on cancer cell lines using a cell-based viability assay. The described methodology, centered around the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a robust and reliable method for determining the concentration-dependent inhibitory effects of this compound on cell proliferation. Additionally, this document outlines the key signaling pathways modulated by this compound in cancer cells.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. These values are crucial for determining the appropriate concentration range for in vitro studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 102 | [1] |
| Hep 2 | Human Epidermoid Larynx Carcinoma | 5.9 (µg/mL) | [1] |
| HeLa | Human Cervical Carcinoma | 6.2 (µg/mL) | [1] |
| Hep G2 | Hepatocellular Carcinoma | 22.6 (µg/mL) | [1] |
| HCT-116 | Colon Carcinoma | 34.8 (µg/mL) | [1] |
| MRC-5 | Fetal Human Lung Fibroblast | 44.6 (µg/mL) | |
| PANC-1 | Pancreatic Cancer | - | |
| ASPC-1 | Pancreatic Cancer | - |
Note: Some studies have reported IC50 values in µg/mL. It is important to convert these to a molar concentration (µM) for accurate comparisons, based on the molecular weight of this compound (578.52 g/mol ). The table indicates that the cytotoxic effect of this compound is cell-line specific.
Experimental Protocols
Protocol for MTT Cell Viability Assay
This protocol details the steps for determining the viability of adherent cancer cells treated with this compound using the MTT colorimetric assay. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., a range based on the IC50 values in the table above). It is recommended to perform a dose-response curve with a wide range of concentrations to determine the optimal effective dose. A vehicle control containing the same final concentration of DMSO as the highest this compound concentration should be included.
-
After 24 hours of incubation, carefully aspirate the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for a predetermined period. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for the specific cell line and this compound concentrations.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow for this compound Cell Viability Assay
The following diagram illustrates the key steps involved in the MTT assay to determine the effect of this compound on cell viability.
Caption: Workflow of the MTT cell viability assay for this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates the proposed mechanism of action where this compound inhibits the pro-survival Akt pathway and activates the pro-apoptotic JNK pathway, ultimately leading to caspase-3 activation and programmed cell death.
Caption: this compound-induced signaling pathways leading to apoptosis.
References
Application Notes and Protocols for In Vivo Studies of Isorhoifolin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, has emerged as a promising natural compound in cancer research. Preclinical studies have demonstrated its potential to inhibit tumor growth through the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview of the in vivo anticancer effects of this compound, with a focus on hepatocellular carcinoma (HCC) and pancreatic cancer. Detailed protocols for key experiments are provided to facilitate further investigation into its therapeutic potential.
Data Presentation: Summary of In Vivo Efficacy
The antitumor effects of this compound have been quantified in xenograft models of human cancer. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on Tumor Growth in Hepatocellular Carcinoma (HCC) Xenograft Model.[1]
| Cell Line | Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percentage Tumor Growth Inhibition |
| HuH7 | Control | 1062.53 | - |
| This compound (10 mg/kg) | 390.75 | 63.2% | |
| HepG2 | Control | 833.71 | - |
| This compound (10 mg/kg) | 250.78 | 69.9% |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound in HCC Cells In Vitro.[1]
| Cell Line | Treatment | Apoptosis Rate (%) | Percentage of Cells in S Phase |
| HepG2 | Control | 6.63 | 39.71 |
| This compound (100 µg/mL) | 17.61 | 47.60 | |
| This compound (200 µg/mL) | 30.04 | 51.84 | |
| HuH7 | Control | 6.59 | 30.31 |
| This compound (100 µg/mL) | 21.83 | 37.90 | |
| This compound (200 µg/mL) | 37.90 | 41.51 |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound's Impact on Apoptotic Pathways in HCC
In hepatocellular carcinoma, this compound promotes apoptosis by upregulating the expression of several pro-apoptotic proteins.[1][2] This includes the activation of both the intrinsic and extrinsic apoptotic pathways.
This compound's Regulation of AKT/JNK and TGF-β2/SMAD2 Pathways in Pancreatic Cancer
In pancreatic cancer cells, this compound has been shown to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways.[3] It promotes apoptosis by up-regulating JNK and down-regulating p-AKT, and also influences the tumor microenvironment by down-regulating TGF-β2 and its downstream effector SMAD2.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo studies with this compound.
Experimental Workflow for In Vivo Xenograft Study
Protocol 1: Subcutaneous Xenograft Model of Hepatocellular Carcinoma
1. Cell Culture:
-
Culture human hepatocellular carcinoma cell lines (e.g., HepG2, HuH7) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Use 4-6 week old male BALB/c nude mice.
-
Acclimatize the animals for at least one week before the experiment.
3. Tumor Cell Inoculation:
-
Harvest logarithmically growing cells and resuspend in serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
When the average tumor volume reaches approximately 100 mm³, randomly divide the mice into control and treatment groups.
-
Prepare this compound solution (e.g., in a vehicle of DMSO and saline).
-
Administer this compound at a dose of 10 mg/kg body weight via intraperitoneal injection daily for the specified treatment period (e.g., 21 days).
-
Administer the vehicle solution to the control group.
-
Monitor the body weight of the mice throughout the study.
5. Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, measure their final weight, and photograph them.
-
Fix a portion of the tumor tissue in 10% formalin for immunohistochemistry and snap-freeze the remaining tissue in liquid nitrogen for western blot analysis.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
1. Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., PIDD1, Caspase-8, Caspase-9, BID, BAX, BIM, BAK1, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
1. Tissue Preparation:
-
Dehydrate the formalin-fixed tumor tissues through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum (e.g., goat serum).
-
Incubate the sections with primary antibodies against Ki-67 (for proliferation) and cleaved Caspase-3 (for apoptosis) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
5. Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope and capture images.
-
Quantify the percentage of Ki-67-positive cells or the intensity of cleaved Caspase-3 staining in multiple fields of view.
Conclusion and Future Directions
The data and protocols presented here provide a solid foundation for the in vivo investigation of this compound as a potential anticancer agent. The significant tumor growth inhibition observed in hepatocellular carcinoma models, coupled with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest, warrants further preclinical development. While the signaling pathways in pancreatic cancer have been elucidated in vitro, future studies should focus on confirming these effects and quantifying the in vivo efficacy of this compound in pancreatic cancer xenograft models. Further research into the pharmacokinetics, pharmacodynamics, and long-term safety of this compound will be crucial for its potential translation into clinical applications.
References
Preparing Isorhoifolin Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Isorhoifolin stock solutions for use in a variety of in vitro experiments. This compound, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and reproducible preparation of this compound solutions is critical for obtaining reliable experimental results.
Physicochemical Properties and Solubility
This compound (also known as Apigenin-7-O-rutinoside) is a naturally occurring flavonoid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2] |
| Molecular Weight | 578.5 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility in DMSO | ~100 mg/mL (~172.85 mM) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Recommended Solvents and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound. It is crucial to use anhydrous, cell culture-grade DMSO to minimize cytotoxicity and maintain the stability of the compound.
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 57.85 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L x 0.001 L x 578.5 g/mol x 1000 mg/g = 57.85 mg
-
-
Dissolve in DMSO: Add the calculated mass of this compound to a sterile tube. Add the appropriate volume of sterile, anhydrous DMSO. For a 100 mM stock solution, add 1 mL of DMSO to 57.85 mg of this compound.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.
Working Concentrations for In Vitro Assays
The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system. Table 2 provides a summary of reported working concentrations from various in vitro studies.
Table 2: Reported In Vitro Working Concentrations of this compound
| Assay Type | Cell Line(s) | Effective Concentration | Source(s) |
| Cytotoxicity (IC₅₀) | MDA-MB-231 (Breast Cancer) | 102 µM (after 72h) | |
| Hep 2 (Larynx Carcinoma) | 5.9 µg/mL (~10.2 µM) | ||
| HeLa (Cervical Carcinoma) | 6.2 µg/mL (~10.7 µM) | ||
| HepG2 (Hepatocellular Carcinoma) | 22.6 µg/mL (~39.1 µM) | ||
| HCT-116 (Colon Carcinoma) | 34.8 µg/mL (~60.2 µM) | ||
| MMP Inhibition (IC₅₀) | MMP-1, MMP-3, MMP-13 | 0.33 µM, 2.45 µM, 0.22 µM | |
| Antimutagenic Activity | E. coli WP2 reverse mutation assay | 2 µM | |
| Antibacterial Activity | S. aureus, P. aeruginosa | 140 µg/mL (~242 µM) |
Preparation of Working Solutions and Cell Treatment
Protocol for Preparing Working Solutions and Treating Cells:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare Intermediate Dilutions (if necessary): For lower final concentrations, it is advisable to perform serial dilutions of the stock solution in sterile cell culture medium. This helps to ensure accurate final concentrations and minimizes the volume of DMSO added to the cells.
-
Prepare Final Working Solution: Dilute the stock solution or intermediate dilutions directly into the final volume of cell culture medium to achieve the desired working concentration. It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), and ideally below 0.1% (v/v).
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of DMSO as the this compound-treated cells.
-
Cell Treatment: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Note on Stability in Culture Media: Flavonoids, including this compound, can exhibit limited stability in aqueous cell culture media, with degradation occurring over time. It is recommended to prepare fresh working solutions immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Experimental Workflow and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of various signaling pathways. A generalized workflow for investigating the effects of this compound on cell viability and a relevant signaling pathway are depicted below.
This compound has been reported to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the AKT/JNK and TGF-β2/SMAD2 pathways.
These protocols and application notes provide a comprehensive guide for the preparation and use of this compound in in vitro research. Adherence to these guidelines will help ensure the generation of accurate, reproducible, and reliable experimental data.
References
Application Notes and Protocols for Isorhoifolin Formulation to Enhance Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin is a flavonoid glycoside found in various plants, including citrus fruits. Like many flavonoids, this compound exhibits a range of promising biological activities, including antioxidant and anti-inflammatory effects. However, its therapeutic potential is significantly limited by its poor aqueous solubility, which leads to low oral bioavailability. This document provides an overview of formulation strategies to improve the oral bioavailability of this compound, along with detailed protocols for the preparation and evaluation of these formulations.
Disclaimer: The quantitative pharmacokinetic data presented in this document is hypothetical and for illustrative purposes only. It is based on the expected improvements from various formulation strategies as reported for other poorly soluble compounds. Actual in vivo performance would require experimental verification.
Challenges to this compound's Oral Bioavailability
The primary obstacle to the effective oral delivery of this compound is its low water solubility. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream. Consequently, a large fraction of orally administered this compound may pass through the gastrointestinal tract unabsorbed and be excreted.
Formulation Strategies for Enhanced Bioavailability
Several advanced formulation technologies can be employed to overcome the solubility and bioavailability challenges of this compound. These strategies aim to increase the dissolution rate and/or present the drug to the absorptive membrane in a more readily absorbable form. Key approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by reducing particle size, improving wettability, and maintaining the drug in an amorphous state.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This compound can be dissolved in this lipid-based system, facilitating its absorption.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can protect this compound from degradation in the gastrointestinal tract and enhance its absorption.
Quantitative Data on Pharmacokinetic Parameters (Hypothetical)
The following table summarizes the hypothetical pharmacokinetic parameters of this compound in different formulations after oral administration in a rat model. This data illustrates the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (unformulated) | 50 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 110 | 100 |
| This compound Solid Dispersion | 50 | 600 ± 90 | 1.0 ± 0.3 | 2400 ± 350 | 400 |
| This compound SNEDDS | 50 | 900 ± 120 | 0.75 ± 0.2 | 3600 ± 480 | 600 |
| This compound Liposomes | 50 | 750 ± 100 | 1.5 ± 0.4 | 3000 ± 410 | 500 |
Experimental Protocols
Protocol 1: Preparation and Evaluation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (100 mesh)
-
Dissolution testing apparatus (USP Type II)
-
HPLC system for analysis
Methodology:
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve this compound and PVP K30 (in a 1:4 w/w ratio) in a minimal amount of methanol with the aid of sonication.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator at 40°C until a solid mass is formed.
-
The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried mass is pulverized using a mortar and pestle and sieved through a 100-mesh sieve.
-
-
Characterization of the Solid Dispersion:
-
Drug Content: Determine the this compound content in the solid dispersion using a validated HPLC method.
-
In Vitro Dissolution Study:
-
Perform dissolution studies using a USP Type II apparatus.
-
The dissolution medium will be 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 100 rpm.
-
Withdraw aliquots at predetermined time intervals and analyze for this compound concentration by HPLC.
-
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound solid dispersion (suspended in 0.5% carboxymethyl cellulose) orally by gavage at a dose of 50 mg/kg.
-
Collect blood samples from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Protocol 2: Preparation and Evaluation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To develop a SNEDDS formulation of this compound for improved oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Dynamic Light Scattering (DLS) for particle size analysis
-
Transmission Electron Microscope (TEM)
Methodology:
-
Formulation of SNEDDS:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify the nanoemulsion region.
-
Prepare the SNEDDS pre-concentrate by mixing the selected oil, surfactant, and co-surfactant in the optimized ratio (e.g., 20:40:40 w/w/w).
-
Add this compound to the mixture and vortex until a clear solution is obtained.
-
-
Characterization of SNEDDS:
-
Self-Emulsification Assessment: Add 1 mL of the SNEDDS formulation to 250 mL of water in a glass beaker with gentle agitation and observe the formation of the nanoemulsion.
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size, polydispersity index (PDI), and zeta potential using DLS.
-
Morphology: Observe the morphology of the nanoemulsion droplets using TEM.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Follow the same procedure as described in Protocol 1, administering the liquid SNEDDS formulation orally to rats.
-
Protocol 3: Preparation and Evaluation of this compound Liposomes
Objective: To encapsulate this compound in liposomes to enhance its stability and oral bioavailability.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform and Methanol
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes
Methodology:
-
Preparation of Liposomes (Thin-Film Hydration Method):
-
Dissolve soy phosphatidylcholine and cholesterol (e.g., in a 4:1 molar ratio) and this compound in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with phosphate-buffered saline (pH 7.4) by gentle rotation.
-
Sonify the resulting liposomal suspension using a probe sonicator to reduce the vesicle size.
-
Extrude the liposomes through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.
-
-
Characterization of Liposomes:
-
Vesicle Size and Zeta Potential: Determine the size distribution and zeta potential of the liposomes using DLS.
-
Encapsulation Efficiency: Separate the unencapsulated this compound from the liposomes by ultracentrifugation. Determine the amount of this compound in the liposomes and calculate the encapsulation efficiency.
-
Morphology: Visualize the liposomes using TEM.
-
-
In Vivo Pharmacokinetic Study (Rat Model):
-
Follow the same procedure as described in Protocol 1, administering the liposomal suspension orally to rats.
-
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
While the precise molecular targets of this compound are still under investigation, studies on the structurally similar flavonoid, rhoifolin, suggest that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound may act similarly.
The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. By inhibiting the degradation of IκBα, this compound may prevent the activation of NF-κB and subsequent inflammatory response.
Figure 1. Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of an this compound formulation with enhanced oral bioavailability.
Figure 2. General workflow for this compound formulation development and evaluation.
Logical Relationship of Bioavailability Enhancement
The following diagram illustrates the logical relationship between the formulation strategies and the factors contributing to the enhanced oral bioavailability of this compound.
Measuring the Antioxidant Capacity of Isorhoifolin using the DPPH Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin is a flavonoid glycoside found in various plants, including citrus fruits. Flavonoids are a class of polyphenolic compounds known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reactive oxygen species (ROS).[1][2] Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Consequently, there is significant interest in identifying and characterizing natural antioxidants like this compound for their potential therapeutic applications.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple spectrophotometric method for evaluating the antioxidant capacity of compounds.[3] This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration, measured by a decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound.
These application notes provide a detailed protocol for measuring the antioxidant capacity of this compound using the DPPH assay, including data presentation and interpretation.
Principle of the DPPH Assay
The DPPH radical is a stable free radical that exhibits a deep purple color in solution due to the delocalization of its spare electron.[4] When an antioxidant compound, such as this compound, is added to the DPPH solution, it donates a hydrogen atom to the DPPH radical. This results in the reduction of DPPH to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), which is a pale yellow compound. This reaction leads to a decrease in the absorbance of the solution at 517 nm. The scavenging activity of the antioxidant is quantified by measuring this decrease in absorbance.
Data Presentation
| Compound | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Quercetin | 3.03 | Ascorbic Acid | ~25 |
| Luteolin | > Quercetin | Trolox | ~45 |
| Kaempferol | > Quercetin |
Note: The IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for performing the DPPH assay to determine the antioxidant capacity of this compound. The protocol is adaptable for both cuvette-based spectrophotometers and microplate readers.
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
Distilled water
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Cuvettes or 96-well microplates
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
4.2.1. DPPH Stock Solution (0.1 mM)
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve the DPPH in 100 mL of methanol in a volumetric flask.
-
Mix the solution thoroughly by inversion.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.
-
Store the stock solution at 4°C in the dark. It is recommended to prepare this solution fresh daily for optimal results.
4.2.2. This compound and Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions of this compound in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
Assay Procedure (Cuvette Method)
-
Control: Add 2.0 mL of the 0.1 mM DPPH solution to a cuvette and add 1.0 mL of methanol. Mix well and measure the absorbance at 517 nm. This will serve as the control absorbance (A_control).
-
Sample: To a series of cuvettes, add 2.0 mL of the 0.1 mM DPPH solution and 1.0 mL of each concentration of the this compound solution.
-
Positive Control: To another series of cuvettes, add 2.0 mL of the 0.1 mM DPPH solution and 1.0 mL of each concentration of the positive control solution.
-
Blank: Use methanol as the blank to zero the spectrophotometer.
-
Mix the solutions in all cuvettes thoroughly.
-
Incubate the cuvettes in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each solution at 517 nm (A_sample).
Assay Procedure (96-Well Microplate Method)
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solutions and the positive control to different wells.
-
Add 100 µL of methanol to separate wells to serve as the blank.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells containing the samples and positive controls.
-
Add 100 µL of methanol to the blank wells.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Cover the microplate and incubate it in the dark at room temperature for 30 minutes.
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration of this compound and the positive control using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determine the IC50 Value:
-
Plot a graph of the percentage of inhibition versus the concentration of this compound.
-
The IC50 value is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.
-
Visualizations
DPPH Assay Experimental Workflow
References
Application Notes and Protocols for Western Blot Analysis of Isorhoifolin's Effect on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Isorhoifolin, a natural flavonoid glycoside, on key cellular signaling pathways. The protocols and data herein are intended to serve as a framework for designing and executing experiments to elucidate the mechanism of action of this compound, particularly in the context of inflammation and cell proliferation.
Introduction to this compound and Signaling Pathways
This compound is a flavonoid compound found in various plants that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. These biological activities are often mediated through the modulation of critical intracellular signaling cascades. Western blot analysis is an indispensable technique to study these effects by detecting changes in the expression and phosphorylation status of key proteins within these pathways. This document focuses on three central signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, comprising cascades like ERK, p38, and JNK, is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The phosphorylation of these kinases is indicative of pathway activation.
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and metabolism. The phosphorylation of Akt is a key indicator of its activation and the subsequent downstream signaling.
-
NF-κB Pathway: The NF-κB transcription factors are pivotal in the inflammatory response. Their activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses investigating the effect of this compound on key signaling proteins.
Disclaimer: The quantitative data presented in these tables are illustrative and representative of typical findings for flavonoids with anti-inflammatory properties. They are intended to serve as a guide for data presentation and interpretation. Actual experimental results may vary.
Table 1: Effect of this compound on MAPK Pathway Activation in LPS-Stimulated Macrophages
| Treatment Group | p-ERK/ERK Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| LPS (1 µg/mL) | 3.50 | 4.20 | 3.80 |
| LPS + this compound (10 µM) | 2.10 | 2.50 | 2.30 |
| LPS + this compound (25 µM) | 1.40 | 1.60 | 1.50 |
| LPS + this compound (50 µM) | 1.10 | 1.20 | 1.15 |
Table 2: Effect of this compound on PI3K/Akt Pathway Activation
| Treatment Group | p-Akt/Akt Ratio (Fold Change) |
| Control | 1.00 |
| Growth Factor Cocktail | 5.20 |
| Growth Factor + this compound (10 µM) | 3.80 |
| Growth Factor + this compound (25 µM) | 2.10 |
| Growth Factor + this compound (50 µM) | 1.30 |
Table 3: Effect of this compound on NF-κB Pathway Activation in LPS-Stimulated Macrophages
| Treatment Group | p-IκBα/IκBα Ratio (Fold Change) | Nuclear p65/Lamin B Ratio (Fold Change) |
| Control | 1.00 | 1.00 |
| LPS (1 µg/mL) | 4.80 | 5.50 |
| LPS + this compound (10 µM) | 3.20 | 3.80 |
| LPS + this compound (25 µM) | 1.90 | 2.10 |
| LPS + this compound (50 µM) | 1.20 | 1.40 |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: The MAPK signaling pathway and points of inhibition.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: The NF-κB signaling pathway and points of inhibition.
Experimental Protocols
General Western Blot Protocol
This protocol provides a generalized procedure. Specific antibody dilutions and incubation times should be optimized according to the manufacturer's datasheet.
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS): To prepare 1 L, add 50 ml of 20X PBS to 950 ml of deionized water and mix.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
1X SDS-PAGE Running Buffer: To prepare 1 L, add 100 ml of 10X Tris-Glycine SDS Running Buffer to 900 ml of deionized water and mix.
-
1X Transfer Buffer: To prepare 1 L, add 100 ml of 10X Tris-Glycine Transfer Buffer to 200 ml of methanol and 700 ml of deionized water and mix.
-
Tris-Buffered Saline with Tween 20 (TBST): To prepare 1 L of 1X TBST, add 100 ml of 10X TBST to 900 ml of deionized water and mix.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in 1X TBST. The choice between milk and BSA depends on the antibody; refer to the datasheet.
-
Primary Antibodies: Specific to total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Reagent.
B. Sample Preparation
-
Culture cells to the desired confluency and treat with this compound and/or stimuli (e.g., LPS) for the specified time.
-
Wash cells twice with ice-cold 1X PBS.[1]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
C. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples. Mix 20-40 µg of protein with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
Load the samples onto a polyacrylamide gel (8-12% depending on the target protein's molecular weight).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[1]
D. Immunodetection
-
After transfer, wash the membrane briefly with 1X TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with 1X TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
The next day, wash the membrane three times for 10 minutes each with 1X TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with 1X TBST.
-
Prepare the ECL reagent according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
E. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To analyze the phosphorylation status, calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.
-
Normalize all results to the untreated control group to determine the fold change. For nuclear translocation assays, normalize the nuclear protein of interest to a nuclear loading control like Lamin B.
References
Application Note: Profiling Gene Expression Changes in Response to Isorhoifolin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhoifolin, a flavonoid glycoside found in various citrus fruits and other plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key approach to elucidating these mechanisms is through the analysis of global and targeted gene expression changes in response to this compound treatment. This application note provides detailed protocols for assessing these changes using RNA Sequencing (RNA-Seq) and quantitative Real-Time PCR (qPCR), as well as validating protein-level changes using Western blotting.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key cellular signaling pathways. Notably, it has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway, a central regulator of pro-inflammatory gene expression.[1][3] Furthermore, as a flavonoid, its antioxidant properties are likely mediated through the activation of the Nrf2 pathway, which controls the expression of numerous cytoprotective and antioxidant genes.[4] In the context of cancer, this compound has been observed to influence the expression of genes involved in apoptosis, such as caspases and members of the Bcl-2 family.
Caption: this compound's dual mechanism of action.
Experimental Design and Workflow
A typical experiment to analyze this compound's effect on gene expression involves several key stages. The process begins with treating a relevant cell line with this compound. Following treatment, RNA is extracted for downstream analysis. High-throughput RNA-Seq can be employed for a comprehensive, unbiased view of the transcriptome, while qPCR is used to validate the expression of specific target genes. Finally, Western blotting confirms that observed changes in mRNA levels translate to corresponding changes in protein expression.
Caption: Overall experimental workflow.
Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or MDA-MB-231 breast cancer cells for anticancer studies) in appropriate culture vessels. Allow cells to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Aspirate the old medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) to observe changes in gene expression.
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS and then lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol or a buffer from a column-based RNA extraction kit).
-
RNA Extraction: Proceed with RNA isolation according to the manufacturer's protocol (e.g., phenol-chloroform extraction or silica column purification).
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
RNA Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Verify RNA integrity by calculating an RNA Integrity Number (RIN) using an Agilent Bioanalyzer or equivalent. A RIN of >8 is recommended for RNA-Seq.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol follows a two-step RT-qPCR process.
-
Reverse Transcription (cDNA Synthesis):
-
In a PCR tube, combine 1-2 µg of total RNA, random primers or oligo(dT)s, and dNTPs.
-
Add a reverse transcriptase enzyme and its corresponding buffer.
-
Perform the reaction in a thermal cycler according to the enzyme manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare a master mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (and a housekeeping gene like GAPDH or ACTB), and nuclease-free water.
-
Add the diluted cDNA template to the appropriate wells.
-
Include no-template controls (NTCs) for each primer set.
-
-
qPCR Run:
-
Run the plate on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 4: Global Gene Expression by RNA-Sequencing
RNA-Seq is a powerful tool for discovering novel genes and pathways affected by a drug.
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8).
-
Enrich for mRNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) if non-coding RNAs are of interest.
-
Fragment the RNA and synthesize first-strand and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
Note: For large-scale screens, 3' mRNA-Seq methods can be more cost-effective and require lower sequencing depth.
-
-
Library Quality Control:
-
Assess the library size distribution using a Bioanalyzer.
-
Quantify the library accurately using qPCR or a fluorometric method.
-
-
Sequencing:
-
Pool multiple libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A typical sequencing depth for differential expression analysis is 20-30 million reads per sample.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Count the number of reads mapping to each gene.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Protocol 5: Protein Validation by Western Blotting
Western blotting is essential for confirming that changes in mRNA levels result in corresponding changes in protein expression.
-
Sample Preparation:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TNF-α, anti-Caspase-3, or anti-p-IκB-α) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Presentation
Quantitative data from gene expression studies should be summarized in a clear and organized manner to facilitate interpretation and comparison across different conditions.
Table 1: Relative mRNA Expression of Pro-inflammatory Genes in Response to this compound (Hypothetical data based on literature)
| Gene Symbol | Treatment | Concentration (µM) | Relative Fold Change (vs. Control) | p-value |
| TNF-α | This compound | 10 | 0.45 | < 0.05 |
| This compound | 20 | 0.21 | < 0.01 | |
| IL-1β | This compound | 10 | 0.52 | < 0.05 |
| This compound | 20 | 0.28 | < 0.01 | |
| IL-6 | This compound | 10 | 0.61 | < 0.05 |
| This compound | 20 | 0.33 | < 0.01 |
Table 2: Relative mRNA Expression of Apoptosis-Related Genes in Response to this compound (Hypothetical data based on literature)
| Gene Symbol | Treatment | Concentration (µM) | Relative Fold Change (vs. Control) | p-value |
| CASP3 | This compound | 50 | 2.5 | < 0.01 |
| This compound + Doxorubicin | 50 | 22.2 | < 0.001 | |
| BAX | This compound | 50 | 1.8 | < 0.05 |
| BCL2 | This compound | 50 | 0.6 | < 0.05 |
Table 3: Relative mRNA Expression of Nrf2 Target Genes in Response to this compound (Hypothetical data based on literature)
| Gene Symbol | Treatment | Concentration (µM) | Relative Fold Change (vs. Control) | p-value |
| HMOX1 | This compound | 25 | 2.8 | < 0.01 |
| This compound | 50 | 4.1 | < 0.001 | |
| NQO1 | This compound | 25 | 2.2 | < 0.01 |
| This compound | 50 | 3.5 | < 0.001 |
References
- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isorhoifolin as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isorhoifolin, also known as apigenin-7-O-rutinoside, is a flavonoid glycoside naturally occurring in various plants, including citrus fruits, Mentha species, and others.[1][2] As a member of the flavonoid family, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[3][4][5] These properties have led to increasing interest in its quantification in plant extracts and finished products for quality control and standardization purposes. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard, including its physicochemical properties, extraction and isolation from plant material, and quantitative analysis by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.
| Property | Value | Source |
| Molecular Formula | C27H30O14 | |
| Molecular Weight | 578.52 g/mol | |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
| Synonyms | Apigenin 7-O-rutinoside, Isorhoifoline | |
| CAS Number | 552-57-8 | |
| Melting Point | 269 - 275 °C | |
| Appearance | Off-White to Light Yellow Solid | |
| Purity (as a standard) | ≥95% to ≥98.5% (HPLC) | |
| Solubility | Soluble in DMSO. Slightly soluble in Pyridine. |
Experimental Protocols
This protocol outlines a general procedure for the extraction and isolation of this compound from plant sources. The efficiency of extraction may vary depending on the plant matrix.
Materials:
-
Dried and powdered plant material (e.g., citrus peel, mint leaves)
-
Methanol (≥99.9%)
-
Hexane
-
Acetone
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper
Protocol:
-
Extraction:
-
Weigh 10 g of the dried, powdered plant material and place it in a flask.
-
Add 100 mL of methanol and sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract through filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification (Liquid-Liquid Partitioning & SPE):
-
Suspend the crude extract in 100 mL of water and partition successively with 100 mL of hexane three times to remove non-polar compounds. Discard the hexane fractions.
-
Further partition the aqueous layer with 100 mL of ethyl acetate three times. This compound will be present in the ethyl acetate fraction.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
For further purification, dissolve the dried ethyl acetate fraction in a minimal amount of methanol and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the this compound-containing fraction with a mixture of methanol and water. The optimal gradient should be determined empirically, starting with a low methanol concentration and gradually increasing it.
-
Collect the fractions and monitor by TLC or HPLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
-
This protocol provides a validated method for the quantification of this compound in extracts or finished products using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the plant extract or ground finished product.
-
Extract the sample with a known volume of methanol using ultrasonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A typical gradient might be: 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: Flavonoids typically have absorption maxima between 250 and 370 nm. For this compound, a wavelength of around 265 nm or 330 nm can be used for quantification. A PDA detector can be used to determine the optimal wavelength.
-
-
Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area corresponding to the retention time of this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Visualizations
Discussion of Signaling Pathway:
This compound is the glycoside of apigenin. Upon ingestion, it can be hydrolyzed to its aglycone, apigenin, which is more readily absorbed. Apigenin has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the well-studied pathways is the PI3K/Akt pathway, which is a crucial regulator of cellular processes, including inflammation. Apigenin can inhibit the phosphorylation of Akt, a downstream target of PI3K. This inhibition can lead to the suppression of the NF-κB signaling pathway, a master regulator of inflammation. The inactivation of NF-κB results in the reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating the inflammatory response. While this pathway is primarily documented for apigenin, it represents a plausible mechanism through which this compound exerts its anti-inflammatory effects following metabolic conversion.
This compound is a valuable phytochemical standard for the quality control and research of medicinal plants and herbal products. The provided protocols for extraction, isolation, and HPLC-UV analysis offer a framework for its accurate quantification. The understanding of its physicochemical properties and potential biological activities, including the modulation of inflammatory signaling pathways, underscores its importance in phytochemical and pharmacological research. These application notes serve as a comprehensive resource for scientists and professionals in the field of natural product analysis and drug development.
References
- 1. This compound | C27H30O14 | CID 9851181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. extrasynthese.com [extrasynthese.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 552-57-8 [chemicalbook.com]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isorhoifolin in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhoifolin, a flavonoid glycoside also known as Rhoifolin, has emerged as a compound of interest in neurodegenerative disease research.[1][2] While direct and extensive studies in hallmark models of Alzheimer's and Parkinson's disease are still developing, existing research on this compound and structurally related flavonoids points towards significant neuroprotective potential.[1][3][4] This document provides a comprehensive overview of the current understanding of this compound's application in neurodegenerative disease models, detailed protocols for its experimental use, and visualizations of implicated signaling pathways. The methodologies outlined herein are based on established experimental models and the known anti-inflammatory and antioxidant properties of this compound and similar flavonoids.
Putative Mechanisms of Neuroprotection
This compound is believed to exert its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress and neuroinflammation, key pathological features of many neurodegenerative disorders.
Antioxidant Effects: this compound has been shown to improve the antioxidant status in the brain, likely through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This can help protect neurons from damage induced by reactive oxygen species (ROS).
Anti-inflammatory Effects: The flavonoid has demonstrated potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines. This is particularly relevant in the context of neuroinflammation, where the chronic activation of microglia contributes to neuronal damage.
Modulation of Neuronal Signaling: Studies on this compound and related compounds suggest an ability to modulate key signaling pathways involved in neuronal survival and plasticity, such as the ERK/CREB/BDNF pathway.
Data Presentation: Quantitative Effects of this compound and Related Flavonoids
While specific quantitative data for this compound in Alzheimer's and Parkinson's models are limited, the following tables summarize available data for this compound in other neuroprotective models and for structurally similar flavonoids in neurodegeneration models. This information provides a basis for estimating effective concentrations and expected outcomes.
Table 1: Reported Neuroprotective Effects of this compound (Rhoifolin)
| Model System | Treatment | Key Findings | Reference |
| Scopolamine-induced amnesic zebrafish | 1, 3, and 5 µg/L this compound | Improved memory, decreased anxiety-like behavior, reduced acetylcholinesterase (AChE) activity, and decreased brain oxidative stress. | |
| Freund's adjuvant-induced arthritis in rats (systemic inflammation model) | 10 and 20 mg/kg Rhoifolin | Significant decrease in oxidative stress markers and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) via inhibition of NF-κB. |
Table 2: Neuroprotective Effects of Structurally Similar Flavonoids
| Flavonoid | Model System | Treatment | Key Findings | Reference |
| Tilianin | MPP+-induced Parkinson's disease model (MES23.5 cells) | Pretreatment with Tilianin | Prevented reduction in cell viability, inhibited inflammatory cytokine secretion and oxidative stress, and downregulated the MAPK signaling pathway. | |
| Linarin | Aβ(25-35)-induced neurotoxicity (PC12 cells) | 0.1, 1.0, and 10 µM Linarin | Increased cell viability, reduced apoptosis, and inhibited acetylcholinesterase activity. Neuroprotection was mediated through the PI3K/Akt pathway. | |
| Apigenin | APP/PS1 mouse model of Alzheimer's disease | Three-month oral treatment | Rescued learning deficits, reduced Aβ deposition, and restored the ERK/CREB/BDNF pathway. |
Experimental Protocols
The following protocols are designed as a starting point for investigating the effects of this compound in common in vitro and in vivo models of neurodegenerative diseases. Researchers should optimize these protocols based on their specific experimental setup and goals.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes the use of the human neuroblastoma SH-SY5Y cell line to assess the protective effects of this compound against a neurotoxin-induced model of Parkinson's disease (6-hydroxydopamine, 6-OHDA).
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Incubate for 24 hours. Include a vehicle control (DMSO).
-
Neurotoxin Challenge: Prepare a fresh solution of 6-OHDA in culture medium. Remove the this compound-containing medium and add 100 µL of the 6-OHDA solution (e.g., 100 µM final concentration) to the wells. Incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: In Vitro Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.
Materials:
-
Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
This compound
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
96-well black, clear-bottom plates
Procedure:
-
Aβ Peptide Preparation: Dissolve Aβ(1-42) in HFIP, evaporate the solvent, and store the resulting peptide film at -20°C. Immediately before use, dissolve the peptide film in a small volume of DMSO and then dilute to the final concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the Aβ(1-42) solution (e.g., 10 µM final concentration), ThT (e.g., 10 µM final concentration), and different concentrations of this compound. Include a control with no this compound.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against time. The inhibition of aggregation can be quantified by comparing the lag time and the maximum fluorescence intensity of the this compound-treated samples to the control.
Protocol 3: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol provides a framework for evaluating the neuroprotective effects of this compound in the MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice for at least one week. Divide them into groups: Vehicle control, MPTP + Vehicle, MPTP + this compound (different doses).
-
This compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) for a pre-determined period (e.g., 14 days) before MPTP induction.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at specific time points after MPTP administration.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect the brains. Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss.
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). Quantify TH-positive cells to determine the extent of neuroprotection.
Visualizations
Signaling Pathways
The following diagrams illustrate the putative signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Putative neuroprotective signaling pathways of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model.
Caption: In vitro neuroprotection experimental workflow.
Conclusion
This compound represents a promising natural compound for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated antioxidant and anti-inflammatory properties, coupled with its ability to modulate key neuronal signaling pathways, provide a strong rationale for its further investigation. The protocols and information provided in this document are intended to facilitate research into the therapeutic potential of this compound in Alzheimer's disease, Parkinson's disease, and other related neurological disorders. As research in this area progresses, it will be crucial to conduct more extensive studies to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.
References
- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ameliorative Effects of Rhoifolin in Scopolamine-Induced Amnesic Zebrafish (Danio rerio) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tilianin improves cognition in a vascular dementia rodent model by targeting miR-193b-3p/CaM- and miR-152-3p/CaMKIIα-mediated inflammatory and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilianin attenuates MPP+induced oxidative stress and apoptosis of...: Ingenta Connect [ingentaconnect.com]
Troubleshooting & Optimization
Isorhoifolin Peak Tailing in Reverse-Phase HPLC: Technical Support Center
This technical support center provides targeted troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the analysis of isorhoifolin by reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for this compound analysis?
Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge. For quantitative analysis of this compound, this is problematic as it can lead to inaccurate peak integration, reduced resolution from nearby peaks, and decreased sensitivity, thereby compromising the reliability of the results.[1]
Q2: What are the primary causes of peak tailing for this compound in RP-HPLC?
The most common causes for this compound, a polar flavonoid compound, involve undesirable chemical interactions or physical issues within the HPLC system. These include:
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Secondary Silanol Interactions: this compound's polar groups can interact with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4] This secondary retention mechanism causes some molecules to elute later, resulting in a "tail".
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Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Contamination or Degradation: The accumulation of sample matrix components or the chemical degradation of the stationary phase can create active sites that cause tailing. A partially blocked inlet frit is also a common cause.
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Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to distorted, tailing peaks.
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the separated peak to spread out, leading to tailing.
Troubleshooting Guides
A systematic approach is crucial for efficiently diagnosing and resolving the source of peak tailing.
Initial Troubleshooting Workflow
This diagram outlines a high-level, systematic approach to diagnosing the cause of peak tailing.
Caption: A systematic workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Steps & Protocols
-
How to Diagnose: This is a likely cause if this compound (a polar analyte) tails while a neutral, non-polar compound elutes with a symmetrical peak.
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acidifier like formic or trifluoroacetic acid (TFA) suppresses the ionization of silanol groups, minimizing their interaction with this compound.
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Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for polar compounds.
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Add a Mobile Phase Modifier: A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase to bind to active silanol sites and shield them from the analyte.
-
-
How to Diagnose: The peak shape improves and becomes more symmetrical when the sample is diluted or a smaller volume is injected.
-
Solution: Perform a sample dilution series to find a concentration that does not saturate the column.
Data Presentation: Effect of Sample Concentration on Tailing Factor
| This compound Concentration (µg/mL) | Injection Volume (µL) | Tailing Factor (USP) | Peak Shape |
| 200 | 10 | 2.1 | Severe Tailing |
| 100 | 10 | 1.8 | Moderate Tailing |
| 50 | 10 | 1.3 | Minor Tailing |
| 20 | 10 | 1.1 | Symmetrical |
| A USP Tailing Factor of 1.0 indicates perfect symmetry. Values > 1.2 are generally considered tailing. |
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How to Diagnose: Peak tailing appears or worsens over time, often accompanied by an increase in backpressure. The issue persists even with fresh mobile phase and a non-overloaded sample.
-
Solution: Clean the column using a rigorous washing protocol.
Experimental Protocol: General Reverse-Phase Column Washing
This protocol is designed to remove both polar and non-polar contaminants. Always disconnect the column from the detector before washing.
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Flush out buffers: Wash with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).
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Wash with Isopropanol: Flush with 10-20 column volumes of isopropanol.
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Wash with Acetonitrile: Flush with 10-20 column volumes of acetonitrile.
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Wash with Methanol: Flush with 10-20 column volumes of methanol.
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(Optional, for highly non-polar contaminants): Flush with hexane, preceded and followed by isopropanol washes to ensure miscibility.
-
Re-equilibrate: Return to the initial mobile phase conditions, allowing at least 20 column volumes for the column to stabilize before the next injection.
Troubleshooting Logic Diagram
This decision tree provides a step-by-step logical process to isolate the cause of peak tailing.
References
Technical Support Center: Optimizing Mobile Phase for Isorhoifolin Separation in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of Isorhoifolin using High-Performance Liquid Chromatography (HPLC). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for this compound separation on a reversed-phase C18 column?
A1: A common and effective starting point for the separation of this compound, a flavonoid glycoside, is a gradient elution using a two-solvent system.[1] Typically, this consists of:
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Solvent A: Water with an acid modifier, such as 0.1% formic acid or 0.1% acetic acid.[2][3]
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Solvent B: Acetonitrile or Methanol, often also containing the same concentration of the acid modifier.[1][4]
A generic gradient might run from a low percentage of Solvent B (e.g., 10-20%) to a high percentage (e.g., 80-90%) over 20-40 minutes. This allows for the elution of a wide range of compounds with varying polarities.
Q2: Why is my this compound peak tailing, and how can I improve its shape?
A2: Peak tailing is a common issue when analyzing flavonoids like this compound. The most frequent cause is the interaction between the acidic hydroxyl groups on the flavonoid molecule and residual silanol groups on the silica-based stationary phase of the HPLC column. To fix this, you should suppress the ionization of these silanol groups by acidifying the mobile phase.
Solution: Add a small amount of acid to the aqueous portion (Solvent A) of your mobile phase. Formic acid (0.01-0.1%) or acetic acid are common choices to maintain a pH between 2.5 and 3.5, which typically results in a significant improvement in peak symmetry.
Q3: I am not getting adequate separation between this compound and an adjacent impurity. What mobile phase adjustments can I make?
A3: To improve the resolution between closely eluting peaks, several mobile phase parameters can be adjusted. A systematic approach is recommended:
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Optimize the Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) will increase the separation between peaks.
-
Change the Organic Solvent: The choice of organic solvent affects selectivity. If you are using methanol, switching to acetonitrile (or vice-versa) can alter the elution order and improve resolution. Acetonitrile often provides higher efficiency and lower backpressure.
-
Adjust the Temperature: Increasing the column temperature can improve efficiency and change selectivity. A common range to test is 30-45°C.
Q4: What is the specific role of adding an acid like formic acid to the mobile phase?
A4: Adding an acid to the mobile phase serves two primary functions in the analysis of flavonoids:
-
Improves Peak Shape: It suppresses the ionization of residual silanol groups on the column packing, minimizing secondary interactions that cause peak tailing.
-
Ensures Consistent Analyte Retention: It maintains a consistent, low pH, which ensures that acidic analytes like this compound remain in a single, non-ionized form, leading to sharp, reproducible peaks.
Q5: Should I use acetonitrile or methanol as the organic component of the mobile phase?
A5: Both acetonitrile and methanol are common in reversed-phase HPLC. The choice can impact selectivity, resolution, and backpressure.
-
Acetonitrile: Often preferred due to its lower viscosity (resulting in lower backpressure), better UV transparency at low wavelengths, and different selectivity compared to methanol.
-
Methanol: A more polar and protic solvent that can offer unique selectivity for certain compounds. It is also generally less expensive.
If resolution is an issue, it is highly recommended to test both solvents, as they can produce different elution patterns for flavonoids.
Q6: My system backpressure is excessively high. Could my mobile phase be the cause?
A6: Yes, the mobile phase can contribute to high backpressure. Common causes include:
-
Buffer Precipitation: If you are using a buffer and mix it with a high concentration of organic solvent, the buffer can precipitate, blocking the column or system frits. Ensure your buffer is soluble in the highest organic percentage of your gradient.
-
High Viscosity: Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures, which can increase backpressure. High flow rates also increase pressure.
-
Microbial Growth: Over time, microbial growth can occur in un-acidified aqueous mobile phases, leading to blockages. It is good practice to filter your mobile phase through a 0.45 µm or 0.22 µm filter and not to store aqueous phases for extended periods.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common chromatographic problems related to mobile phase optimization.
Caption: Troubleshooting workflow for common HPLC issues.
Experimental Protocols
Protocol 1: Preparation of Acidified Mobile Phase
This protocol describes the preparation of a standard mobile phase for this compound analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
High-purity formic acid (≥98%)
-
0.45 µm solvent filtration apparatus
-
Graduated cylinders and solvent-rinsed glass bottles
Procedure:
-
Prepare Solvent A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.
-
Cap the bottle and mix thoroughly.
-
-
Prepare Solvent B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Cap the bottle and mix thoroughly.
-
-
Filtration and Degassing:
-
Filter both Solvent A and Solvent B through a 0.45 µm membrane filter to remove particulates.
-
Degas both solvents prior to use by sonicating for 10-15 minutes or by using an in-line HPLC degasser. This prevents air bubbles from interfering with the pump and detector.
-
Protocol 2: Systematic Mobile Phase Optimization Workflow
This protocol outlines a logical workflow for developing a robust gradient separation method.
Caption: Systematic workflow for HPLC mobile phase optimization.
Data Presentation
Table 1: Example Gradient Programs for Flavonoid Glycoside Separation
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile + 0.1% Formic Acid) | Flow Rate (mL/min) | Reference |
| Program 1 | ||||
| 0-1 | 82 | 18 | 0.8 | |
| 1-15 | Gradient to 70 | Gradient to 30 | 0.8 | |
| 15-25 | Gradient to 50 | Gradient to 50 | 0.8 | |
| Program 2 | ||||
| 0-1 | 90 | 10 | 0.3 | |
| 1-15 | Gradient to 70 | Gradient to 30 | 0.3 | |
| 15-17 | Hold at 70 | Hold at 30 | 0.3 |
Table 2: Properties of Common Reversed-Phase HPLC Solvents
| Property | Acetonitrile | Methanol | Key Consideration |
| Polarity Index | 5.8 | 5.1 | Affects solvent strength and selectivity. |
| Viscosity (cP at 20°C) | 0.37 | 0.60 | Lower viscosity leads to lower backpressure. |
| UV Cutoff (nm) | ~190 nm | ~205 nm | Acetonitrile is better for detection at low UV wavelengths. |
| Elution Strength | Stronger | Weaker | Acetonitrile is a stronger solvent in RP-HPLC, leading to shorter retention times for many compounds. |
Table 3: Mobile Phase Troubleshooting Summary
| Problem | Potential Mobile Phase Cause | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions. | Add 0.1% formic or acetic acid to the mobile phase. |
| Poor Resolution | Suboptimal solvent strength or selectivity. | Adjust gradient slope; switch organic solvent (ACN/MeOH). |
| Split Peaks | Sample solvent incompatible with mobile phase. | Dissolve sample in the initial mobile phase or a weaker solvent. |
| High Backpressure | Buffer precipitation; high viscosity. | Ensure buffer solubility; use ACN instead of MeOH; reduce flow rate. |
| Ghost Peaks | Contaminated mobile phase. | Use fresh, high-purity HPLC-grade solvents. |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily; ensure proper mixing if preparing online. |
References
Isorhoifolin solubility issues in aqueous solutions and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the poor aqueous solubility of isorhoifolin.
Frequently Asked Questions (FAQs)
Question 1: What is this compound and why is its aqueous solubility a challenge?
Answer: this compound, also known as Apigenin-7-O-rutinoside, is a flavonoid glycoside found in various plants.[1][2][3] Like many flavonoids, it possesses a range of biological activities, including antioxidant and anti-leakage effects, making it a compound of interest for research.[1][4] However, its chemical structure renders it insoluble in water, which presents a significant hurdle for conducting experiments in aqueous biological systems, such as cell culture media or physiological buffers. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Question 2: I am observing precipitation when diluting my this compound stock solution into an aqueous buffer. What are the likely causes and solutions?
Answer: This is a common issue stemming from the low aqueous solubility of this compound. When a concentrated stock solution (typically in DMSO) is diluted into a buffer, the final concentration of the organic solvent may be too low to keep the compound dissolved.
Troubleshooting Steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of your co-solvent (e.g., DMSO) in the aqueous medium is sufficient to maintain solubility but non-toxic to your experimental system. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.
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Use Intermediary Dilution Steps: Avoid diluting the stock directly into the final medium. Instead, perform serial dilutions in a medium that contains a slightly higher percentage of the co-solvent before making the final dilution.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help redissolve small amounts of precipitate. However, be cautious about the compound's stability at higher temperatures.
-
Consider Alternative Solubilization Methods: If precipitation persists, the chosen solvent system may be inadequate. It may be necessary to switch to a more robust solubilization technique, such as cyclodextrin complexation or a different co-solvent system.
Troubleshooting Workflow for this compound Precipitation
Caption: Decision workflow for troubleshooting this compound precipitation.
Question 3: What are the primary strategies for solubilizing this compound for experimental use?
Answer: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The choice of method depends on the specific requirements of the experiment (e.g., in vitro vs. in vivo, sensitivity of the assay to excipients).
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Co-solvency: This is the most common approach, where a water-miscible organic solvent is used to dissolve the compound before further dilution. Dimethyl sulfoxide (DMSO) is a powerful and frequently used co-solvent for this compound. For in vivo studies, complex co-solvent systems including DMSO, PEG300, and surfactants like Tween-80 are often used to create stable formulations.
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Inclusion Complexation: This method involves encapsulating the hydrophobic this compound molecule within a host molecule, typically a cyclodextrin. The exterior of the cyclodextrin is hydrophilic, which increases the apparent water solubility of the guest molecule. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility. This compound contains phenolic hydroxyl groups, which can be deprotonated at higher pH values, potentially increasing solubility. However, the stability of the compound at non-physiological pH must be carefully evaluated.
-
Nanoparticle Formulation: Reducing the particle size of a compound to the nanometer scale increases its surface area-to-volume ratio, which can significantly improve its dissolution rate and saturation solubility. Techniques like nanoprecipitation can be used to create nanoparticle suspensions of this compound.
Diagram of Solubility Enhancement Strategies
Caption: Overview of strategies to enhance this compound's aqueous solubility.
Question 4: How can I prepare a stock solution and quantify the concentration of this compound?
Answer: Stock Solution Preparation: this compound is readily soluble in DMSO. A high-concentration stock solution can be prepared by dissolving the powder in 100% DMSO. Commercial suppliers indicate a solubility of approximately 100 mg/mL in DMSO, which may require sonication to fully dissolve. Store stock solutions at -20°C or -80°C, protected from light, to ensure stability.
Quantification: To verify the concentration of your final working solutions, a validated analytical method is necessary. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for quantifying flavonoids.
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Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically used.
-
Stationary Phase: A C18 reversed-phase column is most common.
-
Detection: The wavelength for detection should be set at the absorbance maximum (λmax) of this compound.
-
Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvent systems, providing a baseline for formulation development.
| Solvent System | Reported Solubility | Molar Concentration | Source |
| Water | Insoluble | - | |
| Methanol | Soluble | Not specified | |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~172.85 mM | |
| Formulation 1 (in vivo) | ≥ 2.5 mg/mL | ≥ 4.32 mM | |
| Formulation 2 (in vivo) | ≥ 2.5 mg/mL | ≥ 4.32 mM |
Note: Formulation 1 consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Formulation 2 consists of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent System (in vivo)
This protocol is adapted from commercially available formulation guidelines and is suitable for preparing this compound for animal studies.
Materials:
-
This compound powder
-
DMSO (newly opened, anhydrous)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure (to prepare 1 mL of ≥ 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.
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Add 50 µL of Tween-80. Vortex again until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.
-
The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
Protocol 2: Solubilization using Cyclodextrin Complexation (in vivo)
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form an inclusion complex and enhance solubility.
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD
-
Saline (0.9% NaCl in sterile water)
Procedure (to prepare 1 mL of ≥ 2.5 mg/mL solution):
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline. This may require stirring.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
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In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.
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Add 900 µL of the 20% SBE-β-CD in saline solution.
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Vortex thoroughly until the solution is clear. This formulation is recommended to be prepared fresh for use.
Mechanism of Cyclodextrin Complexation
Caption: Workflow and signaling pathway for investigating this compound's effects.
References
Common problems in flavonoid extraction and their solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during flavonoid extraction.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during your flavonoid extraction experiments.
| Problem | Potential Cause | Solution |
| Consistently Low Flavonoid Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the target flavonoids. Flavonoid glycosides are more polar and extract better with alcohol-water mixtures, while less polar flavonoids like isoflavones are more soluble in solvents like acetone or ethyl acetate.[1][2][3][4][5] | Conduct a solvent screening: Test a range of solvents with varying polarities (e.g., pure ethanol, 70% ethanol, methanol, acetone) to find the optimal choice for your specific plant material and target flavonoids. |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermolabile flavonoids. Conversely, a temperature that is too low may result in inefficient extraction. | Optimize the temperature: Perform small-scale extractions at various temperatures (e.g., 40°C, 50°C, 60°C) to determine the ideal balance between yield and flavonoid stability. A common effective range is 40°C to 70°C. | |
| Incorrect Particle Size of Plant Material: Large particles have a limited surface area for solvent interaction, while overly fine particles can clump and hinder solvent penetration. | Optimize particle size: Grind the plant material to a uniform, moderate particle size (e.g., passing through a 40-60 mesh sieve) to ensure efficient solvent contact without causing clumping. | |
| Insufficient Extraction Time: The duration of the extraction may not be adequate for the complete diffusion of flavonoids from the plant matrix into the solvent. | Optimize extraction time: Experiment with different extraction durations to identify the point of diminishing returns, where a longer time does not significantly increase the yield. | |
| Inadequate Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to fully solubilize all the target flavonoids from the plant material. | Adjust the solid-to-solvent ratio: Increase the volume of the solvent relative to the amount of plant material. Common ratios to test range from 1:10 to 1:50 (g/mL). | |
| Degradation of Flavonoids | Excessive Heat: Many flavonoids are sensitive to high temperatures and can degrade during prolonged exposure to heat in methods like Soxhlet extraction or decoction. | Use lower temperatures or non-thermal methods: Employ extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration at room temperature. For thermal methods, carefully control the temperature to avoid overheating. |
| Extreme pH: The pH of the extraction medium can affect the stability of flavonoids. For example, anthocyanins are more stable in acidic conditions (pH 2-4). | Optimize the pH of the solvent: Adjust the pH of your solvent to a range that is known to be optimal for the stability of your target flavonoids. This may involve adding a small amount of acid (e.g., HCl or acetic acid) or base. | |
| Presence of Degrading Enzymes: Endogenous enzymes in the plant material, such as polyphenol oxidases, can degrade flavonoids once the plant cells are disrupted. | Blanching or using organic solvents: Briefly blanching the plant material before extraction can inactivate these enzymes. Alternatively, using organic solvents like ethanol or methanol can also inhibit enzymatic activity. | |
| Exposure to Light and Oxygen: Some flavonoids are susceptible to degradation upon exposure to light and oxygen, particularly during long extraction processes. | Protect the extraction setup: Conduct the extraction in amber glassware or cover the setup with aluminum foil to protect it from light. Purging the system with an inert gas like nitrogen can minimize exposure to oxygen. | |
| Co-extraction of Impurities (Low Purity) | Non-selective Solvent: The chosen solvent may be dissolving a wide range of other compounds from the plant matrix, such as chlorophyll, lipids, and polysaccharides, along with the flavonoids. | Use a more selective solvent or a sequential extraction: Employ a solvent that has a higher affinity for your target flavonoids. Alternatively, perform a pre-extraction with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main flavonoid extraction. |
| Suboptimal Extraction Method: Some extraction methods are inherently less selective than others. | Employ purification techniques: After the initial extraction, use techniques like column chromatography (e.g., with macroporous resins or polyamide) or liquid-liquid partitioning to separate the flavonoids from the impurities. | |
| Complex Plant Matrix: The raw material itself may contain a high concentration of compounds with similar polarities to the target flavonoids, making selective extraction difficult. | Optimize purification steps: Focus on developing a robust purification protocol post-extraction to effectively isolate the flavonoids of interest. | |
| Inconsistent Extraction Results | Inhomogeneous Plant Material: Variations in the plant material, such as different parts of the plant being used or inconsistent drying, can lead to variable flavonoid content. | Ensure homogeneity: Thoroughly mix the ground plant material to create a uniform batch before taking samples for extraction. Use consistent plant parts and drying methods. |
| Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio between experiments can cause inconsistent yields. | Maintain strict control: Carefully monitor and control all extraction parameters to ensure reproducibility between batches. | |
| Solvent Evaporation: Loss of solvent during the extraction process can alter the solid-to-solvent ratio and affect extraction efficiency. | Prevent solvent loss: Use appropriate equipment, such as condensers for reflux and Soxhlet extractions, to minimize solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for flavonoid extraction?
A1: There is no single "best" solvent, as the optimal choice depends on the specific flavonoids being targeted and their polarity. However, aqueous mixtures of ethanol (e.g., 50-80%) are widely used and effective for a broad range of flavonoids due to their moderate polarity and low toxicity. Methanol is also highly efficient but is more toxic. For less polar flavonoids, solvents like acetone or ethyl acetate may be more suitable.
Q2: Should I use fresh or dried plant material for extraction?
A2: Dried plant material is often preferred because the removal of water allows for better penetration of organic solvents and the results are more consistent as they are not influenced by variable water content. However, the drying process itself can lead to the degradation of some thermolabile flavonoids. If using fresh material, a solvent that is miscible with water, such as ethanol or acetone, is necessary.
Q3: How can I improve the purity of my flavonoid extract?
A3: To improve purity, you can perform a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophyll. After the primary extraction, purification techniques such as column chromatography using macroporous resins or polyamide, or liquid-liquid partitioning, can be employed to isolate the flavonoid fraction from other co-extracted compounds.
Q4: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?
A4: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction. These include reduced extraction times, lower solvent consumption, and often higher extraction yields. They can also be more energy-efficient and environmentally friendly.
Q5: How does pH affect flavonoid extraction?
A5: The pH of the extraction solvent can significantly influence the solubility and stability of flavonoids. For instance, anthocyanins are more stable and readily extracted under acidic conditions (pH 2-4). It is important to optimize the pH for your specific target flavonoids, as extreme pH levels can cause degradation.
Experimental Protocols
Maceration for Flavonoid Extraction
Objective: To extract flavonoids from plant material using simple soaking in a solvent.
Methodology:
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Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
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Extraction:
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Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of 70% ethanol (or another appropriate solvent).
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Stopper the flask and place it on an orbital shaker.
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Macerate for 24-72 hours at room temperature with continuous agitation.
-
-
Filtration:
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Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
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Combine the filtrates and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude flavonoid extract.
-
-
Storage: Store the dried extract in a desiccator in the dark to prevent degradation.
Ultrasound-Assisted Extraction (UAE) of Flavonoids
Objective: To extract flavonoids using ultrasonic waves to enhance extraction efficiency.
Methodology:
-
Sample Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Place 10 g of the powdered plant material in a beaker or flask.
-
Add 100 mL of the chosen solvent (e.g., 80% methanol).
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Place the beaker in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Conduct the extraction for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).
-
-
Filtration and Solvent Evaporation: Follow the same procedure as for maceration to obtain the crude extract.
Data Presentation
Table 1: Comparison of Solvents for Flavonoid Extraction
| Solvent | Polarity | Advantages | Disadvantages | Suitable for |
| Methanol | High | High extraction efficiency for polar flavonoids. | Toxic, not suitable for food or pharmaceutical applications. | Analytical and research purposes. |
| Ethanol | Moderate | Generally Recognized as Safe (GRAS), biodegradable, effective for a wide range of flavonoids. | May be less efficient for highly non-polar flavonoids. | Food, pharmaceutical, and research applications. |
| Acetone | Moderate | Good solvency, easy to evaporate. | Flammable, moderately toxic. | Extracting a broad range of phenolics, including less polar flavonoids. |
| Water | High | Non-toxic, inexpensive. | Can extract many water-soluble impurities, unsuitable for thermolabile compounds if boiled (decoction). | Polar flavonoids, particularly in decoctions. |
| Ethyl Acetate | Low-Moderate | Good for extracting less polar flavonoids. | Lower efficiency for polar glycosides. | Less polar flavonoids like isoflavones and flavanones. |
| Aqueous Mixtures (e.g., 70% Ethanol) | Tunable | Increased polarity compared to pure alcohol, enhancing the extraction of glycosides. | Requires optimization of the water-to-alcohol ratio. | A wide variety of flavonoids, balancing polarity. |
Table 2: Influence of Extraction Parameters on Flavonoid Yield
| Parameter | General Effect on Yield | Considerations |
| Temperature | Increases with temperature up to an optimal point, then decreases due to degradation. | Thermolabile flavonoids require lower temperatures. |
| Time | Increases with time up to a plateau. | Prolonged times can lead to degradation and are less efficient. |
| Solid-to-Solvent Ratio | Generally increases with a higher solvent ratio. | High solvent volumes can be costly and require more time for evaporation. |
| Particle Size | Smaller particle size generally increases yield due to increased surface area. | Very fine particles may cause handling issues and poor solvent penetration. |
| pH | Highly dependent on the type of flavonoid. | Extreme pH can cause degradation; optimization is crucial. |
Visualizations
Caption: Troubleshooting workflow for addressing low flavonoid yield.
Caption: Logical relationship between flavonoid degradation and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. livetoplant.com [livetoplant.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isorhoifolin Yield from Plant Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on enhancing the yield of Isorhoifolin from various plant sources. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide: Common Issues in this compound Extraction & Purification
This guide addresses specific challenges that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a flavonoid glycoside and thus more polar.[1] | Solvent Screening: Test a range of polar solvents and their aqueous mixtures. Ethanol and methanol, often in concentrations of 60-80% with water, are typically effective for extracting flavonoid glycosides.[1] |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of this compound.[1] Conversely, a temperature that is too low may result in inefficient extraction. | Temperature Optimization: Conduct small-scale extractions at various temperatures (e.g., 40°C, 60°C, 80°C) to find the ideal balance between solubility and stability for your specific plant material.[1] | |
| Inadequate Extraction Time: The duration of the extraction may be insufficient for the complete diffusion of this compound from the plant matrix. | Time Course Study: Perform extractions at different time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction duration. Advanced methods like Ultrasound-Assisted Extraction (UAE) can significantly reduce the required time.[2] | |
| Incorrect Particle Size: Large plant material particles have a reduced surface area, hindering solvent penetration and efficient extraction. | Particle Size Reduction: Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh) to increase the surface area available for extraction. | |
| Poor Purity of this compound after Purification | Co-elution of Impurities: During column chromatography, compounds with similar polarities to this compound may elute at the same time, resulting in an impure final product. | Optimize Chromatographic Conditions: Experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel, Sephadex LH-20) to improve separation. A gradient elution, where the polarity of the mobile phase is gradually changed, can be effective. |
| Column Overloading: Loading too much crude extract onto the chromatography column can lead to poor separation and contamination of fractions. | Proper Sample Loading: Ensure that the amount of crude extract loaded does not exceed the capacity of the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Degradation on the Column: this compound may degrade on the stationary phase, especially if it is acidic or basic. | Use Neutral Stationary Phase: Consider using a neutral stationary phase like neutral alumina or a bonded-phase silica to minimize degradation. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can sometimes improve peak shape and recovery for phenolic compounds. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time. | Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. Thoroughly mix the ground plant material to ensure homogeneity before extraction. |
| Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio between experiments can lead to inconsistent results. | Strict Process Control: Maintain precise and consistent control over all extraction parameters for each batch. |
Frequently Asked Questions (FAQs)
1. Which extraction method is best for maximizing this compound yield?
Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like maceration and Soxhlet extraction. UAE, for instance, utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
2. What is the optimal solvent and concentration for this compound extraction?
This compound is a polar flavonoid glycoside. Therefore, polar solvents are most effective. Mixtures of ethanol or methanol with water, typically in the range of 60-80% alcohol, are widely recommended. The addition of water to the organic solvent increases the polarity and can improve the extraction of glycosides.
3. How can I improve the purity of my this compound extract before final purification?
A preliminary purification step using macroporous resins can be very effective. The crude extract is passed through the resin column, which adsorbs the flavonoids. After washing away impurities with a low-concentration ethanol solution, the flavonoids, including this compound, can be eluted with a higher concentration of ethanol.
4. Should I use fresh or dried plant material for this compound extraction?
Dried plant material is generally preferred as it allows for easier grinding to a uniform particle size, which increases the surface area for extraction. Drying also removes water, which can interfere with certain organic solvents and dilute the final extract. However, the drying process should be conducted at a moderate temperature (e.g., 40-50°C) to prevent the thermal degradation of this compound.
5. How can I confirm the presence and purity of this compound in my extracts and purified fractions?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound. By comparing the retention time and UV spectrum of the peak in your sample to that of a certified this compound standard, you can confirm its presence and determine its purity.
Data Presentation: Comparative Yields of Flavonoids
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for total flavonoid yields from citrus leaves using different extraction methods and solvents. This data can serve as a valuable reference for optimizing this compound extraction.
Table 1: Effect of Extraction Method on Total Flavonoid Yield from Citrus Peels
| Extraction Method | Extraction Time | Total Flavonoid Content (mg/g DW) | Reference |
| Maceration | 24 hours | 2.07 | |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | 4.40 |
DW: Dry Weight. Data is for total flavonoids from Kinnow mandarin peels and serves as an illustrative comparison.
Table 2: Influence of Solvent Concentration on Total Phenolic Content from Syzygium myrtifolium Leaves
| Solvent | Maceration (mg GAE/g) | UAE (mg GAE/g) | Reference |
| n-hexane | 1.72 | 1.50 | |
| Ethyl acetate | 3.55 | 3.25 | |
| Ethanol 60% | 7.85 | 8.25 | |
| Ethanol 96% | 9.50 | 10.25 |
GAE: Gallic Acid Equivalents. This data on total phenolics (which includes flavonoids) illustrates the impact of solvent polarity.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the efficient extraction of this compound from plant material using UAE.
Materials:
-
Dried and powdered plant material (e.g., citrus leaves)
-
80% Ethanol (v/v) in distilled water
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 80% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 30 minutes at a controlled temperature of 50°C.
-
After sonication, filter the mixture through filter paper or centrifuge at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the residue with fresh solvent to maximize yield.
-
Combine the extracts from both steps.
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Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the steps for purifying this compound from a crude plant extract.
Materials:
-
Crude this compound extract
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Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)
-
Test tubes or fraction collector
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Pour the slurry into the glass column and allow it to pack uniformly under gravity.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase. Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution. A typical gradient could be:
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (7:3)
-
n-hexane:ethyl acetate (1:1)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1)
-
-
Fraction Collection: Collect the eluate in small, numbered fractions using test tubes or a fraction collector.
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TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
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Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC). Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Factors Affecting this compound Yield
Caption: Key factors influencing the final yield of this compound.
References
Preventing Isorhoifolin precipitation in cell culture media
Welcome to the technical support center for Isorhoifolin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of this compound precipitation in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as Apigenin 7-O-rutinoside, is a flavonoid glycoside found in various plants.[1][2] It is investigated for a range of biological activities, including antioxidant and anti-inflammatory effects.[3][4] Due to its chemical structure, it is a relatively large and complex molecule with limited solubility in aqueous solutions.[1]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C27H30O14 | |
| Molecular Weight | 578.5 g/mol | |
| Appearance | Solid | |
| Common Synonyms | Apigenin 7-O-rutinoside, Isorhoifoline |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ~100 mg/mL (~172.85 mM) | May require sonication for complete dissolution. | |
| Water | Poorly soluble | Estimated at ~1.5 mg/mL, but often lower in practice. | |
| Ethanol/Methanol | Soluble | Generally less soluble than in DMSO. |
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is causing this?
Precipitation of this compound is a common issue stemming from its low water solubility. When a concentrated stock solution (usually in DMSO) is introduced into the aqueous, neutral pH environment of cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.
Several factors can cause or contribute to this issue:
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High Final Concentration: The desired experimental concentration may exceed this compound's solubility limit in the final medium.
-
pH of the Medium: Flavonoids are often more stable and soluble in acidic conditions. Standard cell culture media are buffered to a physiological pH of ~7.4, which is not optimal for flavonoid stability and can lead to precipitation.
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Improper Dilution: Adding the DMSO stock too quickly or into cold medium can create localized areas of high concentration, causing immediate precipitation.
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Interactions with Media Components: Salts, proteins, and other components in the medium, especially from supplements like Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.
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Stock Solution Instability: Repeated freeze-thaw cycles can compromise the stability of the stock solution, leading to precipitation upon dilution.
Mandatory Visualization: Factors Leading to this compound Precipitation
Caption: Key factors contributing to the precipitation of this compound in cell culture.
Q3: How can I prevent this compound from precipitating in my experiments?
Preventing precipitation is key to obtaining accurate and reproducible results. The strategy involves a combination of proper stock solution preparation, careful dilution technique, and awareness of the final concentration.
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Optimize Stock Solution: Prepare a high-concentration stock in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using sonication if necessary.
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Use Proper Dilution Technique: Always add the stock solution to pre-warmed (37°C) media. Pipette the stock solution slowly into the medium while gently swirling or vortexing to facilitate rapid dispersal.
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Perform Serial Dilutions: For high final concentrations, avoid adding a large volume of DMSO stock directly. It is better to perform one or more intermediate dilution steps in pre-warmed media.
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Control Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.
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Consider Solubility Enhancers: For particularly difficult applications, the use of solubilizing agents like SBE-β-CD may be explored, though this would require careful validation and control experiments.
Troubleshooting Guide
Mandatory Visualization: Troubleshooting this compound Precipitation
Caption: A decision tree for troubleshooting common this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
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This compound powder (MW: 578.5 g/mol )
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Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
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Sterile, conical microcentrifuge tubes
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Calibrated pipette
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Vortex mixer
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Water bath sonicator
Procedure:
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Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass = 10 mmol/L * 1 L/1000 mL * 578.5 g/mol * 1000 mg/g = 5.785 mg
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Weigh 5.785 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes.
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If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is completely clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock into Cell Culture Medium
Materials:
-
Prepared 10 mM this compound stock solution (from Protocol 1)
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Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock needed for your desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM: V1 = (C2 * V2) / C1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
In a sterile conical tube, place the required volume of pre-warmed (37°C) cell culture medium (e.g., 10 mL).
-
While gently swirling or vortexing the tube of medium, slowly pipette the calculated volume of the stock solution (10 µL) into the medium. Ensure the pipette tip is submerged to aid mixing and prevent the DMSO drop from sitting on the surface.
-
Continue to mix gently for a few seconds to ensure uniform distribution.
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The final working solution is now ready to be added to your cells. Always prepare a vehicle control using the same final concentration of DMSO.
Mandatory Visualization: Recommended Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Challenges in Isorhoifolin quantification and how to overcome them
Welcome to the technical support center for Isorhoifolin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the accurate measurement of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The primary challenges stem from its physicochemical properties and low concentrations in biological matrices. Key difficulties include:
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Matrix Effects: Co-eluting endogenous components in biological samples like plasma or urine can suppress or enhance the ionization of this compound in a mass spectrometer, leading to inaccurate and imprecise results.[1][2]
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Low Endogenous Concentrations: this compound is often present at very low levels, requiring highly sensitive analytical methods for detection and quantification.
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Isomeric Interference: this compound has structural isomers, such as rhoifolin, which can be difficult to separate chromatographically. Co-elution can lead to overestimation if the analytical method does not have sufficient selectivity.[3]
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Selection of Internal Standard (IS): Choosing an appropriate internal standard is critical for correcting variability. The ideal choice is a stable isotope-labeled (SIL) version of this compound, which may not be commercially available.[4] An analog IS that is structurally similar is a common alternative.
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for this compound quantification?
A2: LC-MS/MS is the preferred method due to its high sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. Using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect and quantify this compound even in complex biological matrices and at very low concentrations, which is often a requirement for pharmacokinetic studies.
Q3: What is a matrix effect and how can I minimize it?
A3: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can significantly compromise the accuracy and precision of an assay. To minimize matrix effects, you can:
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Optimize Sample Preparation: Employ effective cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.
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Improve Chromatographic Separation: Adjust the mobile phase, gradient, or chromatography column to separate this compound from matrix components.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is ideal as it experiences the same matrix effects as the analyte, providing the most accurate correction. If unavailable, a structurally similar analog IS should be used.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering components.
Q4: How do I choose an appropriate internal standard (IS) for this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) this compound (e.g., ¹³C- or D-labeled). SIL standards have nearly identical chemical properties and retention times, ensuring they co-elute and experience the same ionization effects as the analyte, thus providing the best correction. If a SIL standard is not available, select a structural analog that is not present in the samples, has a similar retention time, and exhibits comparable extraction recovery and ionization response. Naringenin has been successfully used as an internal standard for the related compound rhoifolin.
Troubleshooting Guide
Problem: Poor sensitivity or low signal-to-noise ratio for this compound peak.
| Potential Cause | Recommended Solution |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential (DP) and collision energy (CE) for the specific MRM transitions. Negative electrospray ionization (ESI) mode often provides higher sensitivity for flavonoids. |
| Inefficient Sample Extraction | Evaluate the extraction recovery. Test different sample preparation methods (e.g., protein precipitation, LLE with various solvents, or different SPE cartridges) to find the one with the highest recovery for this compound. |
| Ion Suppression | This is a common matrix effect. Check for suppression by performing a post-column infusion experiment. If suppression is observed at the retention time of this compound, improve the sample cleanup procedure or modify the chromatographic method to separate it from the interfering components. |
Problem: High variability in results (%CV > 15%).
| Potential Cause | Recommended Solution |
| Inconsistent Internal Standard (IS) Response | Check the peak area of the IS across all samples, standards, and quality controls (QCs). A high variation (e.g., outside 50-150% of the mean response) can indicate pipetting errors during IS addition, inconsistent extraction, or severe, variable matrix effects. Ensure the IS is added precisely and mixed thoroughly at the earliest stage of sample processing. |
| Analyte Instability | This compound may be degrading in the biological matrix or during sample processing. Conduct stability tests (e.g., freeze-thaw, bench-top, post-preparative) to assess its stability under your experimental conditions. Adjust pH or add antioxidants if necessary. |
| Poor Chromatographic Peak Shape | Tailing or fronting peaks can lead to inconsistent integration and poor precision. Optimize the mobile phase composition (e.g., pH, organic modifier), try a different column, or reduce the injection volume. |
Problem: Inaccurate results (bias > 15%) in QC samples.
| Potential Cause | Recommended Solution |
| Calibration Curve Issues | Ensure the calibration curve is linear (r² > 0.99) and covers the expected concentration range of your samples. Use a weighted regression model (e.g., 1/x or 1/x²) if heteroscedasticity is observed. |
| Unaccounted Matrix Effects | The matrix effect may differ between the neat standards used for the calibration curve and the actual biological samples. Prepare your calibration standards in the same biological matrix as your samples (matrix-matched calibrators) to compensate for this. |
| Interference from Isomers or Metabolites | An interfering peak may be co-eluting with this compound. Check the selectivity of the method by analyzing blank matrix from multiple sources. If interference is present, optimize the chromatography to achieve baseline separation. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for flavonoid quantification methods, including those for this compound's isomer, rhoifolin, which can serve as a benchmark.
Table 1: LC-MS/MS Method Performance for Flavonoid Quantification in Rat Plasma
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra- & Inter-Day Precision (%RSD) | Accuracy (%RE) | Ref. |
| Rhoifolin | Naringenin | 1 - 2000 | 1 | < 10% | Within ±7% | |
| Rhoifolin | (Not Specified) | 2 - 200 | 2 | N/A | N/A | |
| Eupafolin | Licochalcone B | 1.25 - 1250 | 1.25 | < 12% | 86.7% - 111.2% | |
| Curcumin | Propanolol | 1 - 50 | 1 | < 11.9% | 98.9% - 103.2% |
Table 2: HPTLC Method Performance for Flavonoid Quantification
| Analyte | Linearity Range (ng/zone) | LOD (ng/zone) | LOQ (ng/zone) | Average Recovery | Ref. |
| Isoorientin | 200 - 1200 | N/A | N/A | 93.95% | |
| Luteolin | 200 - 700 | 54.06 | 163.84 | 88.38% - 100.72% | |
| Naringin | 200 - 1000 µg/ml | 0.74 µg | 7.73 µg | 92.56% |
Experimental Protocols
Detailed Protocol: Quantification of this compound in Rat Plasma via UPLC-MS/MS
This protocol is a representative example based on validated methods for similar flavonoids.
1. Materials and Reagents
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This compound reference standard
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Internal Standard (IS), e.g., Tilianin or a suitable structural analog
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HPLC-grade acetonitrile, methanol, and formic acid
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Ultrapure water
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Rat plasma (with anticoagulant, e.g., K2-EDTA)
2. Preparation of Standards and QC Samples
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Prepare primary stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
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Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50% methanol.
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Prepare calibration standards (e.g., 1-2000 ng/mL) by spiking the appropriate working standard solution into blank rat plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Liquid-Liquid Extraction)
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To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution (e.g., 100 ng/mL). Vortex for 30 seconds.
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Add 1 mL of ethyl acetate.
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Vortex vigorously for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
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Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid). Vortex to mix.
-
Transfer the solution to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-3.0 min: Linear gradient to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1-5.0 min: Return to 10% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters)
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (Example - must be optimized):
-
This compound: m/z 577.x → 269.x (parent → product ion)
-
IS (e.g., Tilianin): m/z 593.x → 285.x
-
-
Key Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~500°C
-
Declustering Potential (DP)
-
Collision Energy (CE)
-
6. Data Analysis
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).
-
Determine the concentration of this compound in QC and unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in biological samples.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting this compound quantification issues.
References
Technical Support Center: Enhancing Isorhoifolin Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isorhoifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low in vivo bioavailability of this compound?
This compound, like many flavonoids, exhibits low oral bioavailability due to several factors. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and extensive first-pass metabolism in the intestine and liver.[1][2] During this metabolism, this compound can be converted into various metabolites by phase II enzymes, leading to rapid clearance from the body.[3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
There are three main approaches to improve the bioavailability of this compound for in vivo studies:
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Formulation-Based Strategies: These methods aim to improve the solubility and dissolution rate of this compound. Common techniques include:
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4][5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and cosurfactants that form a fine emulsion in the gastrointestinal tract, improving solubilization.
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Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.
-
-
Chemical Modification:
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Prodrugs: Modifying the chemical structure of this compound to create a prodrug can improve its solubility and permeability. The prodrug is then converted to the active this compound in the body.
-
-
Co-administration with Bioenhancers:
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Piperine: Co-administering this compound with piperine, a component of black pepper, can inhibit metabolic enzymes and enhance its absorption.
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Q3: Which signaling pathways are known to be modulated by this compound?
In vitro and in vivo studies have shown that this compound (also referred to as Rhoifolin) can modulate key signaling pathways involved in inflammation and cellular stress responses. Notably, this compound has been demonstrated to interact with the Nrf2/NF-κB axis . It is also suggested that, like other flavonoids, it may influence the PI3K/Akt and MAPK signaling pathways.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Prepare a nanoformulation of this compound, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles. | Increased dissolution rate and higher plasma concentrations. |
| Develop a solid dispersion of this compound with a hydrophilic carrier like PVP or PEG. | Enhanced solubility and improved absorption. | |
| Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS). | Improved solubilization in the gastrointestinal tract. | |
| Extensive first-pass metabolism | Co-administer this compound with piperine (e.g., 20 mg/kg in rats). | Inhibition of metabolic enzymes, leading to higher systemic exposure. |
| Ineffective formulation | Characterize the formulation for particle size, zeta potential, and encapsulation efficiency to ensure quality. | A well-characterized formulation with optimal physicochemical properties. |
Issue 2: Difficulty in Preparing a Stable this compound Formulation for Oral Gavage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of this compound in aqueous vehicle | Prepare a suspension using a suitable vehicle like 0.5% carboxymethylcellulose (CMC) and ensure uniform mixing before each administration. | A homogenous suspension that allows for consistent dosing. |
| Utilize a cyclodextrin inclusion complex to increase the aqueous solubility of this compound. | A clear solution or stable suspension suitable for oral gavage. | |
| Inconsistent drug loading in the formulation | For nanoformulations, optimize the preparation method to achieve high and reproducible drug loading and entrapment efficiency. | A formulation with consistent this compound content, leading to more reliable in vivo results. |
Quantitative Data from Preclinical Studies
The following tables summarize pharmacokinetic parameters from in vivo studies on flavonoids, illustrating the potential improvements with different bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of a Rhoifolin-Loaded PLGA Nanoformulation in an In Vivo Inflammation Model
| Formulation | Average Diameter (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (% w/w) |
| Rhoifolin-PLGA Nanoparticles | 204 | -28 | 45 | 9 |
Data from a study on the anti-inflammatory effects of a Rhoifolin nanoformulation. While specific plasma pharmacokinetic parameters were not reported, the formulation demonstrated superior efficacy compared to free Rhoifolin in mitigating inflammation in paw tissues.
Table 2: Illustrative Example of Bioavailability Enhancement of a Flavonoid (Chrysin) using a Solid Dispersion in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Chrysin Suspension | 3.5 ± 1.2 | 0.5 | 10.2 ± 3.1 | 100 |
| Chrysin Solid Dispersion | 142.6 ± 45.8 | 0.25 | 418.5 ± 135.7 | 4100 |
Data adapted from a study on a chrysin solid dispersion. This demonstrates the potential magnitude of bioavailability enhancement achievable with this technique for flavonoids.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on a method for preparing Rhoifolin (this compound) loaded PLGA nanoparticles.
Materials:
-
This compound (Rhoifolin)
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Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Emulsification: Add the organic phase dropwise to a PVA solution under continuous stirring to form a primary oil-in-water (o/w) emulsion.
-
Sonication: Sonicate the primary emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
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Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Entrapment Efficiency and Drug Loading: Quantify the amount of this compound in the nanoparticles and the supernatant using a suitable analytical method like HPLC.
Protocol 2: In Vivo Pharmacokinetic Study Design
This is a general protocol for assessing the oral bioavailability of an this compound formulation in rats.
Animals:
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Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
Groups:
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Control Group: this compound suspension in a suitable vehicle (e.g., 0.5% CMC).
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Test Group: this compound formulation (e.g., nanoformulation, solid dispersion).
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(Optional) Bioenhancer Group: this compound suspension co-administered with piperine.
Procedure:
-
Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water before dosing.
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Dosing: Administer the respective formulations orally via gavage at a predetermined dose.
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Blood Sampling: Collect blood samples (e.g., via the tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Separation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
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Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Signaling Pathways
Below are diagrams of signaling pathways potentially modulated by this compound.
Caption: Experimental workflow for enhancing this compound bioavailability and its subsequent effects on cellular signaling pathways.
Caption: this compound's modulation of the Nrf2/NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhoifolin loaded in PLGA nanoparticles alleviates oxidative stress and inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to avoid interference in Isorhoifolin antioxidant assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhoifolin in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity relevant?
This compound, also known as Apigenin-7-O-rutinoside, is a flavonoid glycoside naturally occurring in various plants. Flavonoids are well-documented for their antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous diseases, including cancer, cardiovascular, and neurodegenerative disorders. Understanding the antioxidant capacity of this compound is vital for its potential development as a therapeutic agent.
Q2: Which antioxidant assays are commonly used for this compound?
Standard assays to evaluate the antioxidant capacity of flavonoids like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These assays are based on single electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms.
Q3: How does the glycosylation of this compound affect its antioxidant activity?
The sugar moiety (rutinose) in this compound can influence its antioxidant activity. Generally, glycosylation of flavonoids may decrease their antioxidant capacity compared to their aglycone form (in this case, Apigenin). This is because the sugar molecule can hinder the accessibility of the hydroxyl groups that are crucial for radical scavenging. The position of glycosylation also plays a role in its effect on antioxidant activity.
Q4: What are the key factors that can cause interference in this compound antioxidant assays?
Several factors can lead to inaccurate results in antioxidant assays with this compound:
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Solvent Choice: The polarity of the solvent can affect the solubility of this compound and the stability of the radicals used in the assays.
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pH of the Medium: The antioxidant capacity of flavonoids is often pH-dependent.
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Presence of Other Reducing Agents: Contaminants such as reducing sugars or ascorbic acid in the sample can lead to an overestimation of the antioxidant activity.
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Sample Color: If the this compound solution has a color that absorbs at the same wavelength as the assay's chromogen, it can interfere with spectrophotometric readings.
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Reaction Time and Temperature: Inconsistent incubation times and temperatures can lead to variability in results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound antioxidant assays.
Issue 1: Low or No Antioxidant Activity Detected
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound has low water solubility. Use organic solvents like DMSO, methanol, or ethanol to prepare stock solutions. For aqueous assay buffers, ensure the final solvent concentration (e.g., DMSO) is low enough to not interfere with the assay but sufficient to keep this compound dissolved. |
| Degradation of this compound | Protect this compound solutions from light and high temperatures to prevent degradation. Prepare fresh solutions before each experiment. |
| Incorrect Assay pH | Verify the pH of your assay buffer. The antioxidant mechanism of flavonoids can be pH-sensitive. Ensure the pH is optimal for the specific assay being used (e.g., acidic for FRAP). |
| Inactive Reagents | Ensure that the DPPH, ABTS, or FRAP reagents are fresh and have been stored correctly. For example, DPPH is light-sensitive and should be stored in the dark. |
Issue 2: High Variability and Poor Reproducibility in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Reaction Times | Use a timer to ensure that all samples, standards, and controls are incubated for the exact same duration as specified in the protocol. |
| Temperature Fluctuations | Perform incubations in a temperature-controlled environment, such as a water bath or incubator, to maintain a consistent temperature across all samples. |
| Pipetting Errors | Calibrate your pipettes regularly. Use precise and consistent pipetting techniques for adding reagents and samples. |
| Interference from Other Compounds | If using a plant extract, consider sample purification steps like solid-phase extraction (SPE) to isolate the flavonoid fraction and remove interfering substances.[1] |
Issue 3: Overestimation of Antioxidant Activity
| Possible Cause | Troubleshooting Step |
| Presence of Reducing Sugars or Ascorbic Acid | These compounds can also reduce the assay reagents, leading to inflated results.[1] If their presence is suspected, use a sample cleanup method or choose an assay less susceptible to this interference. |
| Sample Turbidity or Color Interference | Centrifuge samples to remove any particulate matter. For colored samples, a sample blank (sample + solvent without the radical) should be measured and its absorbance subtracted from the sample reading. HPLC-based methods can also be used to avoid this interference. |
Data Presentation
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Apigenin | DPPH | 15.2 ± 0.8 | Ascorbic Acid | 5.8 ± 0.2 |
| Apigenin-7-O-glucoside | DPPH | 25.4 ± 1.2 | Ascorbic Acid | 5.8 ± 0.2 |
| Apigenin | ABTS | 8.9 ± 0.5 | Trolox | 3.5 ± 0.1 |
| Apigenin-7-O-glucoside | ABTS | 18.7 ± 0.9 | Trolox | 3.5 ± 0.1 |
Note: This data is for illustrative purposes to show the antioxidant potential of the Apigenin scaffold and the potential impact of glycosylation. Actual values for this compound may vary.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, amber-colored bottle at 4°C.
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO or methanol.
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Prepare a series of dilutions of the this compound stock solution in methanol.
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Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) in methanol at similar concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the different concentrations of this compound, standard, or methanol (as a blank).
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.
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Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Before use, dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare this compound and standard solutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the different concentrations of this compound, standard, or solvent (as a blank).
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl3 Solution (20 mM): Dissolve 54.06 mg of FeCl3·6H2O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
-
Prepare this compound and standard (e.g., FeSO4·7H2O) solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of this compound, standard, or blank.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using the FeSO4·7H2O solutions.
-
Determine the FRAP value of the samples from the standard curve and express the results as µmol Fe(II) equivalents per gram of sample.
-
Visualizations
Experimental Workflow for Antioxidant Assays
A generalized workflow for performing in vitro antioxidant capacity assays.
Troubleshooting Logic for Interference
A decision-making flowchart for troubleshooting common interferences.
This compound and NF-κB Signaling Pathway
Antioxidant and anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Optimizing Isorhoifolin Incubation Time in Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Isorhoifolin in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for this compound in cell viability assays?
A1: For initial cell viability assays, such as MTT or CCK8, a time-course experiment is highly recommended. Based on published data, common starting points are 24, 48, and 72 hours of incubation with this compound. This allows for the determination of a time-dependent effect on cell viability. For example, in hepatocellular carcinoma cell lines HepG2 and HuH7, the inhibitory effect of this compound was observed to be time-dependent, with IC50 values decreasing at 48 hours compared to 24 hours.[1]
Q2: How does the IC50 value of this compound vary with incubation time?
A2: The half-maximal inhibitory concentration (IC50) of this compound is dependent on the incubation time. Generally, a longer incubation period allows for the compound to exert its biological effects more completely, often resulting in a lower IC50 value. It is crucial to determine the IC50 at multiple time points to understand the kinetics of this compound's cytotoxic or anti-proliferative effects.[1][2]
Q3: What is the recommended incubation time for studying this compound-induced apoptosis?
A3: The optimal incubation time to observe apoptosis is cell-type and concentration-dependent. Apoptosis is a dynamic process with a cascade of events. Early apoptotic events, like phosphatidylserine externalization (detected by Annexin V staining), can occur earlier than late-stage events like DNA fragmentation. A time-course experiment is essential. For instance, in HepG2 and HuH7 cells, a significant increase in apoptosis was observed after 48 hours of treatment with this compound.[1] It is advisable to test a range of time points, such as 12, 24, and 48 hours, to capture the peak apoptotic response.
Q4: How quickly can this compound be expected to modulate signaling pathways?
A4: The activation or inhibition of signaling pathways by this compound can occur relatively quickly. For pathways like PI3K/Akt or MAPK, changes in protein phosphorylation can often be detected within minutes to a few hours of treatment. For downstream effects involving changes in gene expression, such as the Nrf2/HO-1 pathway, longer incubation times of 6 to 24 hours may be necessary to observe significant changes in protein levels.[3] A time-course Western blot analysis with early time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 16h, 24h) is the best approach to determine the kinetics of signaling pathway modulation by this compound.
Troubleshooting Guides
Issue 1: High variability in cell viability results between experiments.
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Possible Cause: Inconsistent incubation times.
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Solution: Strictly adhere to the predetermined incubation time for all wells and plates within an experiment and between replicate experiments. Use a timer to ensure accuracy.
-
-
Possible Cause: Cell passage number.
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Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, fill these wells with sterile PBS or culture medium without cells and do not use them for experimental data points.
-
-
Possible Cause: Contamination.
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Solution: Regularly test for mycoplasma contamination and visually inspect cultures for any signs of bacterial or fungal contamination.
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Issue 2: No significant apoptosis detected after this compound treatment.
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Possible Cause: Suboptimal incubation time.
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Solution: The peak of apoptosis may have been missed. Perform a time-course experiment with a broader range of time points (e.g., 6, 12, 24, 48, 72 hours). Apoptotic cells can detach and be lost during washing steps, so it's important to collect both adherent and floating cells for analysis.
-
-
Possible Cause: Insufficient concentration of this compound.
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Solution: Ensure the concentration of this compound used is appropriate to induce apoptosis in your specific cell line. This should be guided by prior cell viability assays.
-
-
Possible Cause: Cell line resistance.
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Solution: Some cell lines may be resistant to this compound-induced apoptosis. Consider using a positive control for apoptosis induction (e.g., staurosporine) to validate the assay.
-
Issue 3: Inconsistent results in Western blot analysis of signaling pathways.
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Possible Cause: Incorrect time points for cell lysis.
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Solution: The kinetics of signaling pathway activation can be rapid and transient. Perform a detailed time-course experiment with early and frequent time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of phosphorylation or protein expression changes.
-
-
Possible Cause: Basal signaling pathway activation is too high.
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Solution: Serum starvation of cells for a few hours before this compound treatment can help to reduce basal signaling activity, making it easier to detect treatment-induced changes.
-
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Possible Cause: Protein degradation.
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Solution: Ensure that lysis buffers contain a fresh cocktail of protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
-
Data Presentation
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 373.9 µg/mL | |
| HepG2 | Hepatocellular Carcinoma | 48 | 208.9 µg/mL | |
| HuH7 | Hepatocellular Carcinoma | 24 | 288.7 µg/mL | |
| HuH7 | Hepatocellular Carcinoma | 48 | 218.0 µg/mL | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 102 µM |
Table 2: Recommended Starting Incubation Times for Various Assays
| Assay | Recommended Starting Time Points | Key Considerations |
| Cell Viability (MTT, CCK8) | 24h, 48h, 72h | Time-dependent effects are common. |
| Apoptosis (Annexin V/PI) | 12h, 24h, 48h | Apoptosis is a kinetic process; peak may be missed with a single time point. |
| Signaling Pathway (Western Blot) | 0, 15m, 30m, 1h, 2h, 4h, 8h, 24h | Phosphorylation events can be rapid and transient. |
Experimental Protocols
A detailed methodology for a time-course cell viability assay is provided below.
Protocol: Time-Course Cell Viability Assay using MTT
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 18-24 hours to allow for cell adherence and entry into the exponential growth phase.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period, add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Data Acquisition:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Plot cell viability against this compound concentration for each time point to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
Technical Support Center: Isorhoifolin NMR Signal Interpretation
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isorhoifolin and interpreting its Nuclear Magnetic Resonance (NMR) spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The chemical shifts for this compound (Apigenin-7-O-rutinoside) can vary slightly depending on the solvent and concentration. However, the following table summarizes typical chemical shift ranges observed in DMSO-d6.
Data Presentation: this compound NMR Chemical Shifts (DMSO-d6)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Aglycone (Apigenin) | ||||
| 2 | 164.2 | - | - | - |
| 3 | 103.2 | 6.88 | s | |
| 4 | 182.0 | - | - | - |
| 5 | 161.2 | 12.96 | s | |
| 6 | 99.8 | 6.47 | d | 2.1 |
| 7 | 162.8 | - | - | - |
| 8 | 95.0 | 6.82 | d | 2.1 |
| 9 | 157.1 | - | - | - |
| 10 | 105.5 | - | - | - |
| 1' | 121.1 | - | - | - |
| 2' | 128.5 | 7.93 | d | 8.8 |
| 3' | 116.0 | 6.93 | d | 8.8 |
| 4' | 161.2 | - | - | - |
| 5' | 116.0 | 6.93 | d | 8.8 |
| 6' | 128.5 | 7.93 | d | 8.8 |
| Sugar Moiety (Rutinoside) | ||||
| Glucose | ||||
| 1'' | 99.7 | 5.08 | d | 7.2 |
| 2'' | 73.1 | ~3.4-3.7 | m | |
| 3'' | 76.4 | ~3.4-3.7 | m | |
| 4'' | 69.5 | ~3.4-3.7 | m | |
| 5'' | 75.6 | ~3.4-3.7 | m | |
| 6'' | 66.0 | ~3.4-3.7 | m | |
| Rhamnose | ||||
| 1''' | 100.6 | 4.53 | d | 1.5 |
| 2''' | 70.3 | ~3.4-3.7 | m | |
| 3''' | 70.5 | ~3.4-3.7 | m | |
| 4''' | 71.8 | ~3.4-3.7 | m | |
| 5''' | 68.3 | ~3.4-3.7 | m | |
| 6''' (CH₃) | 17.8 | 1.10 | d | 6.2 |
Note: Chemical shifts for the sugar protons (H-2'' to H-6'' and H-2''' to H-5''') often overlap in the region of 3.2-3.8 ppm and require 2D NMR techniques for unambiguous assignment.
Q2: My aromatic proton signals are broad or overlapping. How can I improve resolution and assign them correctly?
A2: Signal overlap in the aromatic region is a common issue with flavonoids. Here are some troubleshooting steps:
-
Optimize NMR Parameters: Ensure proper shimming of the magnet to improve field homogeneity. Increasing the number of scans can also improve the signal-to-noise ratio, making it easier to distinguish individual peaks.
-
Use 2D NMR: Two-dimensional NMR experiments are essential for resolving overlapping signals and confirming assignments.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for identifying adjacent protons in the A and B rings of the apigenin core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This helps in assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (2-3 bonds) between protons and carbons. It is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Q3: The signals for the sugar protons are crowded in the 3.2-3.8 ppm region. How can I assign them?
A3: The significant overlap of sugar proton signals is a well-known challenge in the NMR of glycosides. Here's how to approach this:
-
1D TOCSY (Total Correlation Spectroscopy): A selective 1D TOCSY experiment can be used to irradiate a specific, well-resolved proton signal (like an anomeric proton) and observe all other protons within that same spin system (i.e., the entire sugar ring).
-
2D TOCSY: This experiment provides correlations between all protons within a spin system, helping to trace the connectivity of the entire sugar ring.
-
HSQC and HMBC: As with the aromatic region, HSQC will correlate each sugar proton to its corresponding carbon, and HMBC will show long-range correlations that can help in sequencing the sugar units and confirming their linkage to the aglycone.
Q4: How can I confirm the point of attachment of the rutinoside moiety to the apigenin core?
A4: The HMBC experiment is the most definitive method for this. Look for a long-range correlation (typically a ³J coupling) between the anomeric proton of the glucose unit (H-1'') and the carbon at the point of attachment on the apigenin skeleton (C-7). A cross-peak between the H-1'' signal (around 5.08 ppm) and the C-7 signal (around 162.8 ppm) confirms the 7-O-glycosidic linkage.
Q5: How can I be sure I have this compound and not a structural isomer?
A5: Differentiating isomers is a key challenge. Here's a strategy:
-
Compare with Reference Data: Carefully compare your 1D and 2D NMR data with established literature values for this compound and its common isomers (e.g., Rhoifolin, where the sugar is attached at a different position).
-
Key HMBC Correlations: Specific HMBC correlations are diagnostic for particular isomers. For this compound, the H-1'' to C-7 correlation is critical. For other isomers, you would expect correlations to different carbons of the aglycone.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the sugar and aglycone portions of the molecule.
Experimental Protocols
Detailed Methodology for NMR Analysis of this compound
-
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
2D NMR Acquisition (Essential for full assignment):
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC (gHSQC) experiment to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC (gHMBC) experiment to identify long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay (e.g., to 8 Hz) to enhance correlations over three bonds.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin, or similar).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.5 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum.
-
Systematically analyze the 2D spectra to build up the molecular structure, starting from unambiguous signals like the anomeric protons or well-resolved aromatic protons.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound NMR signal interpretation.
Technical Support Center: Method Refinement for Consistent Results in Isorhoifolin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Isorhoifolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, also known as Apigenin 7-O-rutinoside, is a flavonoid glycoside.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C. For short-term use, it can be stored at 4°C. It is soluble in DMSO and methanol.
Q3: We are observing high background fluorescence in our cell imaging experiments with this compound. What could be the cause and how can we mitigate it?
A3: High background fluorescence, or autofluorescence, is a common issue when working with flavonoids. Some flavonoids are inherently fluorescent, which can interfere with the signals from fluorescent probes.[4] Cellular components like NADH and FAD, as well as reagents like phenol red in culture media, can also contribute to autofluorescence.
To troubleshoot this:
-
Use an unstained control: This will help you determine the baseline autofluorescence of your cells and the compound.
-
Choose appropriate fluorophores: Opt for fluorophores that emit in the far-red spectrum to minimize spectral overlap with the autofluorescence of flavonoids, which is often in the green spectrum.
-
Use appropriate mounting media: Test your mounting medium for any intrinsic fluorescence.
-
Optimize fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. Use the minimum required fixation time.
Troubleshooting Guides
Cell-Based Assays
Issue: High variability between replicate wells in cell viability assays (e.g., MTT assay).
-
Possible Cause: Inconsistent cell seeding, "edge effect" in microplates, or interference of this compound with the assay reagent.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Include Proper Controls: Run a "compound only" control (this compound without cells) to check for direct reduction of the MTT reagent. Flavonoids with antioxidant properties can sometimes directly reduce tetrazolium salts, leading to false-positive results.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number per well for your specific cell line and experimental duration.
-
Issue: Unexpected or inconsistent results in signaling pathway analysis (e.g., Western Blot for NF-κB or MAPK pathways).
-
Possible Cause: Suboptimal lysis buffer, incorrect antibody concentrations, or timing of sample collection.
-
Troubleshooting Steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins.
-
Antibody Titration: Determine the optimal concentration for your primary and secondary antibodies to achieve a good signal-to-noise ratio.
-
Time-Course Experiment: The activation of signaling pathways is often transient. Perform a time-course experiment to identify the optimal time point to observe the effect of this compound treatment.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Antioxidant Assays
Issue: Inconsistent results in DPPH radical scavenging assay.
-
Possible Cause: Instability of the DPPH radical, interference from colored compounds, or improper solvent selection.
-
Troubleshooting Steps:
-
Fresh DPPH Solution: Always prepare a fresh DPPH solution for each experiment, as it is light-sensitive and can degrade over time.
-
Blank Measurements: Use a proper blank for the spectrophotometer reading, containing the solvent and the sample without DPPH, to account for any absorbance from this compound itself.
-
Solvent Compatibility: Ensure that the solvent used to dissolve this compound does not interfere with the DPPH reaction. Methanol or ethanol are commonly used.
-
Standard Curve: Use a known antioxidant standard, such as Trolox or ascorbic acid, to generate a standard curve for quantifying the antioxidant capacity.
-
HPLC Analysis
Issue: Poor peak shape or resolution during quantification of this compound.
-
Possible Cause: Inappropriate mobile phase composition, column degradation, or sample solvent incompatibility.
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Adjust the gradient and the composition of the mobile phase (e.g., acetonitrile and water with a modifier like formic acid) to improve peak separation.
-
Column Maintenance: Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, consider washing or replacing the column.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion.
-
Method Validation: Validate your HPLC method for linearity, precision, accuracy, and robustness to ensure reliable quantification.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (as Rhoifolin) against Various Cell Lines
| Cell Line | IC50 (µg/mL) |
| Hep 2 | 5.9 |
| HeLa | 6.2 |
| HepG2 | 22.6 |
| HCT-116 | 34.8 |
| MRC-5 | 44 |
Data extracted from a study on Rhoifolin, a synonym for this compound.
Table 2: Anti-inflammatory Activity of this compound (as Rhoifolin)
| Assay | Concentration | Inhibition |
| Rat Paw Edema | 2.5 mg/kg | 14% |
| Rat Paw Edema | 25 mg/kg | 25% |
| Rat Paw Edema | 250 mg/kg | 45% |
Data extracted from a study on Rhoifolin.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570-590 nm using a microplate reader.
DPPH Radical Scavenging Assay
This protocol provides a general method for assessing the antioxidant activity of this compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of each this compound dilution. Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for this compound studies.
Caption: this compound's inhibitory action on the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total peroxynitrite scavenging capacity of phenylethanoid and flavonoid glycosides from the flowers of Buddleja officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wound-Healing Potential of Rhoifolin-Rich Fraction Isolated from Sanguisorba officinalis Roots Supported by Enhancing Re-Epithelization, Angiogenesis, Anti-Inflammatory, and Antimicrobial Effects | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Isorhoifolin vs. Rhoifolin: A Comparative Analysis of Biological Activities
Isorhoifolin and rhoifolin, two structurally isomeric flavonoid glycosides, have garnered attention in the scientific community for their potential therapeutic applications. Both compounds share a common aglycone, apigenin, but differ in the linkage of their disaccharide moiety, a distinction that gives rise to nuanced differences in their biological effects. This guide provides a comprehensive comparison of the antioxidant, anti-inflammatory, and anticancer activities of this compound and rhoifolin, supported by available experimental data and detailed methodologies.
Chemical Structures
This compound (Apigenin-7-O-rutinoside) and Rhoifolin (Apigenin-7-O-neohesperidoside) are both composed of an apigenin backbone linked to a disaccharide at the C7 position. The key structural difference lies in the glycosidic bond between the two sugar units of the disaccharide. In this compound, the disaccharide is rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose), while in rhoifolin, it is neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose). This seemingly minor variation in linkage can influence their interaction with biological targets and, consequently, their pharmacological profiles.
Comparative Biological Activities
While extensive research has been conducted on the biological activities of rhoifolin, data on this compound remains comparatively limited. The following sections summarize the available quantitative data for both compounds.
Anticancer Activity
Rhoifolin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. In contrast, specific IC50 values for the anticancer activity of this compound are not extensively reported in the currently available literature.
Table 1: Anticancer Activity of Rhoifolin
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Hep 2 | Human Larynx Carcinoma | 5.9 | ~10.2 | [1][2] |
| HeLa | Human Cervical Carcinoma | 6.2 | ~10.7 | [1][2] |
| HepG2 | Human Liver Carcinoma | 22.6 | ~39.1 | [1] |
| HCT-116 | Human Colon Carcinoma | 34.8 | ~60.2 | |
| MRC-5 | Human Fetal Lung Fibroblast | 44.0 | ~76.0 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 59.0 | 102 | |
| PANC-1 | Pancreatic Cancer | - | ~173 (at 0.5 mg/mL) | |
| ASPC-1 | Pancreatic Cancer | - | - | |
| HuH7 | Human Hepatocellular Carcinoma | 288.7 (24h), 218.0 (48h) | ~499 (24h), ~377 (48h) |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of rhoifolin for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the untreated control.
Anti-inflammatory Activity
Rhoifolin has been shown to possess potent anti-inflammatory properties in both in vivo and in vitro models. Data for this compound's anti-inflammatory activity is not as readily available in the form of IC50 values for direct comparison.
Table 2: Anti-inflammatory Activity of Rhoifolin
| Assay | Model | Effect | Experimental Details | Reference |
| Carrageenan-induced paw edema | Rat | 14%, 25%, and 45% inhibition of edema at 2.5, 25, and 250 mg/kg doses, respectively. | Rhoifolin administered orally. Paw volume measured after 4 hours. | |
| Prostaglandin E2 (PGE2) levels | Rat (inflammatory exudate) | Significant reduction in PGE2 levels. | Measurement of PGE2 in the exudate from carrageenan-induced paw edema. | |
| TNF-α release | Rat (inflammatory exudate) | Significant reduction in TNF-α release. | Measurement of TNF-α in the exudate from carrageenan-induced paw edema. | |
| Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | Significant suppression of NO production. | Cells were pre-treated with rhoifolin and then stimulated with lipopolysaccharide (LPS). NO levels in the culture supernatant were measured. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats were used.
-
Compound Administration: Rhoifolin was administered orally at different doses.
-
Induction of Inflammation: A sub-plantar injection of carrageenan was given into the right hind paw of the rats one hour after compound administration.
-
Measurement of Edema: The paw volume was measured using a plethysmometer at specified time intervals after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
Antioxidant Activity
Both this compound and rhoifolin are expected to possess antioxidant activities due to their flavonoid structure. However, quantitative comparative data is scarce. One study reported the DPPH radical scavenging activity of rhoifolin.
Table 3: Antioxidant Activity of Rhoifolin
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 11.2 (for n-butanol extract containing rhoifolin) |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) was prepared.
-
Sample Addition: Different concentrations of the test compound were added to the DPPH solution.
-
Incubation: The reaction mixture was incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.
-
IC50 Calculation: The IC50 value was calculated as the concentration of the compound that scavenged 50% of the DPPH radicals.
Discussion and Future Perspectives
The available data strongly supports the potent anticancer and anti-inflammatory activities of rhoifolin. Its ability to selectively target cancer cells while sparing normal cells, as indicated in some studies, makes it a promising candidate for further investigation in cancer therapy. The anti-inflammatory effects of rhoifolin are well-documented and appear to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
In contrast, the biological activities of this compound are significantly understudied. While its structural similarity to rhoifolin suggests it may possess similar properties, the lack of robust quantitative data prevents a direct and meaningful comparison. The "anti-leakage effect" mentioned in one source for this compound hints at potential vascular-protective or anti-inflammatory properties, but this requires further experimental validation.
Future research should focus on a head-to-head comparison of this compound and rhoifolin in various biological assays. Determining the IC50 values of this compound in a range of cancer cell lines and its efficacy in in vitro and in vivo models of inflammation and oxidative stress will be crucial to understanding its therapeutic potential. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by both isomers will provide a clearer picture of their mechanisms of action and help to identify the most promising avenues for their clinical development. A deeper understanding of the structure-activity relationship, particularly the impact of the different glycosidic linkages, will be invaluable for the design of novel and more potent flavonoid-based therapeutic agents.
References
A Comparative Analysis of the Antioxidant Potential of Isorhoifolin and Hesperidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antioxidant activities of two prominent flavonoids, Isorhoifolin and Hesperidin. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest to the scientific community due to their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of their comparative efficacy.
Quantitative Antioxidant Activity
The antioxidant capacities of this compound and Hesperidin have been evaluated using various in vitro assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a standard metric for expressing antioxidant activity. A lower IC50 value indicates a higher antioxidant potency.
While extensive quantitative data is available for Hesperidin, direct comparative studies with this compound featuring standardized IC50 values are limited. Research on Rhoifolin (a synonym for this compound) has suggested weak antioxidant activity in several assays, though specific IC50 values are not consistently reported. The following table summarizes available IC50 values for Hesperidin from representative studies.
| Compound | Assay | IC50 (µM) | IC50 (µg/mL) | Reference |
| Hesperidin | DPPH | 896.21 ± 0.15 | - | [1] |
| Hesperidin | ABTS | 796.02 ± 0.12 | - | [1] |
| Hesperidin | DPPH | - | 226.34 ± 4.96 | [2] |
| Hesperidin | DPPH | - | 53.46 | [3] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions across different studies. The data for this compound is primarily qualitative, indicating a generally lower antioxidant potential compared to other flavonoids.
Experimental Protocols
The following sections detail the methodologies for the two most common in vitro antioxidant assays used to evaluate flavonoids like this compound and Hesperidin.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (this compound, Hesperidin) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared by mixing the DPPH solution with the solvent alone.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
Working Solution Preparation: On the day of the assay, the ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways and Experimental Visualization
Nrf2-ARE Antioxidant Signaling Pathway
Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to combat oxidative stress.
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
Experimental Workflow: DPPH Assay
The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: A typical experimental workflow for the DPPH radical scavenging assay.
References
Isorhoifolin versus Quercetin: which has better anti-inflammatory effects?
A comparative analysis of the anti-inflammatory properties of Isorhoifolin and Quercetin reveals distinct mechanisms and potencies. While both flavonoids demonstrate significant anti-inflammatory effects, the breadth of research and documented mechanisms for Quercetin is considerably more extensive. This guide provides a detailed comparison of their effects, supported by experimental data and mechanistic pathways.
Mechanistic Overview
Quercetin exerts its anti-inflammatory effects through multiple pathways. It is known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1][2][3] This is achieved by suppressing key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4] Quercetin also downregulates the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound (often studied as its isomer, Rhoifolin) also demonstrates potent anti-inflammatory activity, primarily by inhibiting the NF-κB pathway. This inhibition leads to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Studies have shown its effectiveness in reducing paw edema and oxidative stress in animal models of arthritis.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative data from various studies, providing a comparison of the anti-inflammatory effects of Quercetin and this compound (as Rhoifolin).
Table 1: In Vitro Anti-inflammatory Effects of Quercetin
| Cell Line | Stimulant | Quercetin Conc. (µM) | Target Molecule | % Inhibition / Reduction | Reference |
| RAW 264.7 | LPS | 6.25-25 | IL-6 Production | Significant Suppression | |
| RAW 264.7 | LPS | 5-20 | TNF-α, IL-6, IL-1β | Significant Reduction | |
| 3T3-L1 & RAW264.7 | LPS | 6.25-25 | ERK1/2, JNK, p38MAPK | Dose-dependent Inhibition | |
| Human Monocytic THP-1 | LPS | 20 | TNF-α, IL-1β, COX-2 | Significant Inhibition | |
| HUVECs | LPS | Not specified | TNF-α, MCP-1, IL-1β | Dose-dependent Inhibition |
Table 2: In Vivo Anti-inflammatory Effects of Rhoifolin (Isomer of this compound)
| Animal Model | Treatment | Rhoifolin Dose (mg/kg) | Parameter | % Inhibition / Reduction | Reference |
| Rat | Carrageenan-induced paw edema | 2.5 | Paw Edema | 14% | |
| Rat | Carrageenan-induced paw edema | 25 | Paw Edema | 25% | |
| Rat | Carrageenan-induced paw edema | 250 | Paw Edema | 45% | |
| Rat | Freund's adjuvant-induced arthritis | 10 & 20 | Paw Edema | Significant Improvement | |
| Rat | Freund's adjuvant-induced arthritis | 10 & 20 | TNF-α, IL-1β, IL-6 | Significant Downregulation |
Signaling Pathways
The anti-inflammatory actions of Quercetin and this compound are mediated by their interaction with key intracellular signaling pathways.
References
- 1. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Properties of Isorhoifolin and Apigenin
A detailed examination of two structurally related flavonoids, Isorhoifolin and Apigenin, reveals distinct profiles in their anticancer activities, including their potency, mechanisms of action, and the signaling pathways they modulate. This guide provides a comparative overview of their performance based on available experimental data to inform researchers and professionals in drug development.
Introduction
This compound (also known as Rhoifolin) and Apigenin are naturally occurring flavonoids found in a variety of plants. Both compounds share a common flavone backbone but differ in their glycosylation. This compound is the 7-O-neohesperidoside of apigenin. This structural difference influences their bioavailability and potentially their biological activity. While Apigenin has been extensively studied for its anticancer effects, research on this compound is emerging, highlighting its potential as a cytotoxic agent against various cancer cell lines. This guide aims to provide a side-by-side comparison of their anticancer activities, drawing upon in vitro studies.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activities of this compound and Apigenin have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Cell Line | Cancer Type | This compound (Rhoifolin) IC50 | Apigenin IC50 |
| Hep 2 | Laryngeal Carcinoma | 5.9 µg/mL | Not Widely Reported |
| HeLa | Cervical Carcinoma | 6.2 µg/mL | ~17.9-35.89 µM[1] |
| HepG2 | Hepatocellular Carcinoma | 22.6 µg/mL | 8.02-11.0 µg/mL |
| HuH7 | Hepatocellular Carcinoma | 208.9-288.7 µg/mL (48h/24h) | 12.0 µg/mL |
| HCT-116 | Colon Carcinoma | 34.8 µg/mL | ~25-50 µM |
| MRC-5 | Fetal Lung Fibroblast | 44.6 µg/mL | Not Widely Reported |
| MDA-MB-231 | Triple-Negative Breast Cancer | 102 µM (72h) | ~14-16 µM |
Mechanisms of Anticancer Action
Both this compound and Apigenin exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, albeit with some reported differences in the specific phases of the cell cycle they affect.
This compound (Rhoifolin):
-
Apoptosis: this compound has been shown to induce apoptosis in various cancer cells, including pancreatic and hepatocellular carcinoma cells. This is achieved through the upregulation of pro-apoptotic proteins.
-
Cell Cycle Arrest: Studies have demonstrated that this compound can induce cell cycle arrest, particularly at the S phase, in hepatocellular carcinoma cells.
Apigenin:
-
Apoptosis: Apigenin is well-documented to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in a variety of cancer cell lines.
-
Cell Cycle Arrest: Apigenin has been reported to cause cell cycle arrest at different phases depending on the cancer cell type, including the G1/G0 and G2/M phases.
Signaling Pathways
The anticancer activities of this compound and Apigenin are mediated by their modulation of various intracellular signaling pathways crucial for cancer cell survival and proliferation.
This compound (Rhoifolin): Emerging research suggests that this compound's anticancer effects are linked to the modulation of the AKT/JNK and TGF-β2/SMAD2 signaling pathways.
Apigenin: The anticancer mechanisms of Apigenin involve a broader range of well-characterized signaling pathways, including the p53-dependent pathway , PI3K/Akt/mTOR , and others.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies of this compound and Apigenin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells and to determine the IC50 values.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Apigenin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of this compound or Apigenin for a specific time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blotting
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, cyclins), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound and Apigenin in cancer cells.
Experimental Workflow
Caption: General experimental workflow for comparing the anticancer activity.
Conclusion
Both this compound and Apigenin demonstrate promising anticancer properties through the induction of apoptosis and cell cycle arrest. Apigenin has been more extensively studied, with its mechanisms of action and effects on various signaling pathways well-documented. This compound, while less studied, exhibits potent cytotoxic effects against several cancer cell lines, suggesting it is a strong candidate for further investigation. The comparative data presented here indicate that the efficacy of each compound can be cell-line dependent. Further research, including in vivo studies and investigations into their bioavailability and metabolism, is warranted to fully elucidate their therapeutic potential in cancer treatment.
References
Comparing the efficacy of Isorhoifolin with other flavonoid glycosides in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of isorhoifolin, a flavonoid glycoside, against other compounds in its class. The following sections detail its performance in key biological assays, outline the experimental methodologies, and visualize relevant signaling pathways and workflows. The data presented is compiled from various studies and is intended to serve as a resource for researchers exploring the therapeutic potential of flavonoid glycosides.
Comparative Efficacy Data
The following tables summarize the in vitro biological activities of this compound and other selected flavonoid glycosides. It is important to note that the data has been aggregated from multiple studies, and direct comparisons of absolute values may be limited due to variations in experimental conditions.
Anticancer Activity
The cytotoxic effects of this compound and other flavonoids have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating greater potency.
| Flavonoid Glycoside | Cell Line | IC50 (µg/mL) | Reference |
| This compound (Rhoifolin) | Hep 2 (Larynx Carcinoma) | 5.9 | [1] |
| HeLa (Cervical Carcinoma) | 6.2 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 22.6 | [1] | |
| HCT-116 (Colon Carcinoma) | 34.8 | [1] | |
| MRC-5 (Lung Fibroblast) | 44 | [1] | |
| Apigenin | MDA-MB-231 (Breast Cancer) | G2/M phase arrest | |
| Isolaxifolin | MDA-MB-231 (Breast Cancer) | G0/G1 phase arrest | |
| Hesperidin | HCT-15 (Colon Cancer) | Potent cytotoxicity | |
| MCF7 (Breast Cancer) | IC50 of 10 µg/mL |
Antioxidant Activity
The antioxidant capacity of flavonoids is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used for this purpose. Results are often presented as IC50 values or as equivalents to a standard antioxidant like Trolox. One study noted that this compound exhibited weak antioxidant activities in several assays, including DPPH, CUPRAC, ABTS, phosphomolybdenum, and FRAP.
| Flavonoid Glycoside | Assay | Result | Reference |
| This compound (Rhoifolin) | DPPH, ABTS, etc. | Weak antioxidant activity | |
| Rutin | DPPH | 90.4% inhibition at 0.05 mg/ml | |
| Rutin Glycoside | Antioxidant assays | Higher radical scavenging than rutin | |
| Isoquercitrin | DPPH Radical Scavenging | IC50 of 5.72 mg·L-1 | |
| Superoxide Anion Radical Scavenging | IC50 of 23.63 mg·L-1 | ||
| Rutin | DPPH Radical Scavenging | IC50 of 10.46 mg·L-1 | |
| Superoxide Anion Radical Scavenging | IC50 of 36.39 mg·L-1 |
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids can be determined by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cell cultures, often in lipopolysaccharide (LPS)-stimulated macrophages.
| Flavonoid Glycoside | Cell Line/Model | Effect | Reference |
| This compound (Rhoifolin) | Rat Paw Edema | Significant inhibition of edema and TNF-α | |
| Isolaxifolin | LPS-induced RAW 264.7 | Modest, dose-independent reduction of NO, TNF-α, and IL-6 | |
| Apigenin | LPS-induced RAW 264.7 | Dose-dependent reduction of NO, TNF-α, and IL-6 | |
| Rutin | RAW 264.7 | Similar reduction of NO, PGE2, TNF-α, and IL-6 compared to rutin glycoside | |
| Rutin Glycoside | RAW 264.7 | Similar reduction of NO, PGE2, TNF-α, and IL-6 compared to rutin | |
| Isorhamnetin | LPS-stimulated BV2 cells | Downregulated iNOS, COX-2, TNF-α, and IL-1β via NF-κB inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays mentioned in this guide.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 to 1 × 10^6 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid glycosides and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test flavonoid to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.
ABTS Radical Scavenging Assay
This is another method to determine the antioxidant capacity of a substance.
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction: Add the test flavonoid to the ABTS•+ working solution.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a set incubation period (e.g., 30 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate.
-
Treatment and Stimulation: Treat the cells with various concentrations of the flavonoid glycoside for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, an indicator of NO production.
Signaling Pathways and Experimental Workflow
The biological effects of flavonoid glycosides are often mediated through the modulation of intracellular signaling pathways. Below are diagrams illustrating key pathways and a typical experimental workflow for evaluating these compounds.
This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
References
Isorhoifolin vs. its aglycone: a comparative analysis of bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of the flavonoid glycoside isorhoifolin and its aglycone, apigenin. Flavonoids are a class of plant secondary metabolites widely recognized for their potential health benefits. However, their therapeutic efficacy is often limited by their low bioavailability. Understanding the differences in absorption, distribution, metabolism, and excretion (ADME) between a flavonoid glycoside and its aglycone is crucial for the development of effective therapeutic agents.
Executive Summary
Generally, the aglycone form of a flavonoid is more readily absorbed by the small intestine than its corresponding glycoside. This is primarily because the sugar moiety in glycosides increases their polarity and molecular size, hindering passive diffusion across the intestinal epithelium. While direct comparative pharmacokinetic studies on this compound and apigenin are limited, evidence from studies on structurally similar compounds and the general principles of flavonoid absorption strongly suggest that apigenin has a higher oral bioavailability than this compound .
This compound must first be hydrolyzed by intestinal enzymes to release its aglycone, apigenin, before it can be absorbed. This enzymatic conversion can be a rate-limiting step, leading to lower overall absorption of this compound compared to the direct administration of apigenin. Once absorbed, apigenin undergoes extensive first-pass metabolism in the intestines and liver, where it is primarily converted into glucuronide and sulfate conjugates, which are then excreted.
Chemical Structures
This compound , also known as apigenin-7-O-rutinoside, is a flavonoid glycoside. Its structure consists of the flavonoid aglycone, apigenin, linked to a rutinoside (a disaccharide composed of rhamnose and glucose) at the 7-hydroxyl position.
Apigenin is the aglycone of this compound. It is a flavone characterized by a three-ring structure with hydroxyl groups at positions 4', 5, and 7.
Comparative Bioavailability Data
Table 1: Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)
| Parameter | Value | Species | Dosage | Reference |
| Tmax (h) | 3.9 | Wistar Rats | Not Specified | [2] |
| Cmax (ng/mL) | Not Specified | Wistar Rats | Not Specified | [2] |
| AUC (ng·h/mL) | Not Specified | Wistar Rats | Not Specified | [2] |
| Oral Bioavailability (%) | Low (inferred) | - | - | [3] |
Note: The oral bioavailability of apigenin is generally considered low due to its poor water solubility and extensive first-pass metabolism.
Experimental Protocols
Animal Studies for Apigenin Pharmacokinetics
A representative experimental protocol for determining the pharmacokinetics of apigenin in rats is described below.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. The animals are typically fasted overnight before the experiment to ensure an empty gastrointestinal tract.
-
Drug Administration: A suspension of apigenin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) is administered orally via gavage. For intravenous administration, apigenin is dissolved in a solvent such as a mixture of polyethylene glycol and saline.
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of apigenin and its metabolites in plasma is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Tmax, Cmax, and AUC. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Metabolism and Absorption Pathway
The metabolic fate of this compound and the absorption of apigenin are crucial determinants of their bioavailability.
Caption: Metabolic pathway of this compound and absorption of apigenin.
Signaling Pathways Modulated by Apigenin
Apigenin has been shown to modulate a variety of signaling pathways involved in cellular processes such as proliferation, inflammation, and apoptosis. Its ability to interact with these pathways underscores its therapeutic potential.
PI3K/Akt/mTOR Signaling Pathway
Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
Caption: Apigenin modulates the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway
Caption: Apigenin inhibits the NF-κB signaling pathway.
Conclusion
References
- 1. Metabolism and plasma pharmacokinetics of isoorientin, a natural active ingredient, in Sprague-Dawley male rats after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advancement in bioeffect, metabolism, stability, and delivery systems of apigenin, a natural flavonoid compound: challenges and perspectives [frontiersin.org]
- 3. pharmacokinetic-properties-and-drug-interactions-of-apigenin-a-natural-flavone - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of Isorhoifolin and Naringin in Metabolic Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, presents a significant and growing challenge to global health. The quest for effective therapeutic interventions has led researchers to explore the potential of natural flavonoids. Among these, Isorhoifolin (also known as Rhoifolin) and Naringin have emerged as promising candidates due to their reported beneficial effects on various components of metabolic syndrome. This guide provides an objective, data-driven comparison of this compound and Naringin based on available preclinical studies, offering insights into their respective mechanisms of action and therapeutic potential.
Comparative Efficacy in Metabolic Syndrome Parameters
While direct head-to-head comparative studies are limited, individual preclinical data allows for a comparative assessment of this compound and Naringin on key metabolic parameters.
| Parameter | This compound (Rhoifolin) | Naringin | Key Findings & Citations |
| Glucose Metabolism | ↓ Fasting Blood Glucose↓ Serum Glucose↓ HOMA-IR↑ Serum Insulin↑ GLUT-4 Expression↑ Insulin Receptor Phosphorylation | ↓ Blood Glucose↓ Hepatic Glucose-6-Phosphatase↓ Phosphoenolpyruvate Carboxy Kinase↑ Glucose Uptake in Skeletal Muscle | This compound demonstrates insulin-mimetic and insulin-sensitizing effects by enhancing insulin signaling pathways.[1][2] Naringin primarily acts by improving glucose uptake and regulating key enzymes in hepatic glucose metabolism. |
| Lipid Metabolism | ↓ Triglycerides (TGs)↓ Total Cholesterol (CHOL)↓ Low-Density Lipoprotein Cholesterol (LDL-c)↑ High-Density Lipoprotein Cholesterol (HDL-c) | ↓ Plasma Lipids↓ Plasma Cholesterol↓ Hepatic Triglyceride Accumulation↓ VLDL-apoB Secretion | Both compounds exhibit significant lipid-lowering effects. This compound improves the overall lipid profile,[3] while Naringin has been shown to reduce hepatic fat accumulation and VLDL secretion. |
| Anti-inflammatory Effects | ↓ TNF-α↓ IL-6↓ NF-κB Activation | ↓ TNF-α↓ Pro-inflammatory Cytokine Release | Both flavonoids demonstrate potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[3][4] |
| Antioxidant Effects | ↑ Catalase↑ Superoxide Dismutase (SOD)↓ Malondialdehyde (MDA) | ↑ SOD↑ Catalase↑ GPxInhibits Xanthine Oxidase | Both compounds exhibit robust antioxidant activity by enhancing the expression of antioxidant enzymes and reducing markers of oxidative stress. Naringin also directly inhibits pro-oxidant enzymes. |
| Body Weight | Improved Body Weight | Reduced Body Weight | Naringin has been more directly linked to reductions in body weight in preclinical models of obesity. |
Mechanisms of Action: A Signaling Pathway Perspective
This compound and Naringin exert their metabolic benefits through the modulation of several key signaling pathways.
This compound's Key Signaling Pathways
This compound primarily enhances insulin sensitivity and reduces inflammation through the following pathways:
Naringin's Key Signaling Pathways
Naringin's metabolic effects are largely mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
References
- 1. Insulin-Mimetic Action of Rhoifolin and Cosmosiin Isolated from Citrus grandis (L.) Osbeck Leaves: Enhanced Adiponectin Secretion and Insulin Receptor Phosphorylation in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhoifolin Improves Glycometabolic Control in Streptozotocin-Induced Diabetic Rats by Up-Regulating the Expression of Insulin Signaling Proteins and Down-Regulating the MAPK/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of rhoifolin in type 2 diabetes mellitus: Effects on metabolic parameters, hepatic function, and oxidative stress: a dose-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Isorhoifolin and Luteolin: A Comparative Analysis of Their Anti-Cancer Proliferative Effects
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a detailed comparison of the anti-proliferative effects of two such flavonoids, Isorhoifolin and Luteolin, on various cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research directions.
Introduction to this compound and Luteolin
This compound, a flavone glycoside, and its aglycone form, Luteolin, are both naturally occurring flavonoids found in a variety of plants. Both compounds have garnered scientific interest for their potential anti-cancer properties. This guide focuses on their comparative efficacy in inhibiting cancer cell proliferation, detailing the underlying molecular mechanisms and presenting key quantitative data from published studies.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process. The following table summarizes the IC50 values for this compound (also known as Rhoifolin) and Luteolin across a range of cancer cell lines, as reported in various studies. It is important to note that these values were not determined in head-to-head comparative studies, and experimental conditions may have varied between studies.
| Cell Line | Cancer Type | This compound (Rhoifolin) IC50 (µM) | Luteolin IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 102[1] | - |
| HepG2 | Hepatocellular Carcinoma | ~127.8 (22.6 µg/mL)[2] | - |
| HeLa | Cervical Cancer | ~35.1 (6.2 µg/mL)[2] | - |
| Hep 2 | Laryngeal Carcinoma | ~33.4 (5.9 µg/mL)[2] | - |
| HCT-116 | Colon Carcinoma | ~197 (34.8 µg/mL)[2] | - |
| MRC-5 | Fetal Human Lung Fibroblast | ~252.5 (44.6 µg/mL) | - |
| A549 | Lung Carcinoma | - | 3.1, 41.59 (24h), 27.12 (48h) |
| B16 4A5 | Mouse Melanoma | - | 2.3 |
| CCRF-HSB-2 | T-cell Leukemia | - | 2.0 |
| TGBC11TKB | Gastric Cancer | - | 1.3 |
| HL60 | Promyelocytic Leukemia | - | 12.5, 15 |
| A431 | Squamous Cell Cancer | - | 19 |
| GLC4 | Lung Cancer | - | 40.9 |
| COLO 320 | Colon Cancer | - | 32.5 |
| NCI-ADR/RES | Multidrug-Resistant Ovarian Cancer | - | ~45 (24h), ~35 (48h) |
| MCF-7/MitoR | Multidrug-Resistant Breast Cancer | - | ~45 (24h), ~35 (48h) |
| H460 | Non-Small-Cell Lung Cancer | - | 48.47 (24h), 18.93 (48h) |
Note: IC50 values for this compound were converted from µg/mL to µM assuming a molecular weight of approximately 578.5 g/mol . Direct comparisons should be made with caution due to variations in experimental setups.
Mechanisms of Action: Signaling Pathways
Both this compound and Luteolin exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth, survival, and apoptosis.
This compound
This compound has been shown to inhibit pancreatic cancer cell proliferation and induce apoptosis through the regulation of the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways. Its mechanism involves the downregulation of p-AKT and upregulation of JNK and p-JNK, leading to the activation of caspase-3 and subsequent apoptosis. Furthermore, this compound can downregulate TGF-β2 and its downstream effector, phosphorylated SMAD2.
Luteolin
Luteolin has been extensively studied and is known to modulate a broader range of signaling pathways. It inhibits tumor growth by targeting cellular processes like apoptosis, angiogenesis, and cell cycle progression. Key pathways affected by Luteolin include PI3K/Akt , MAPK , and STAT3 . Luteolin can induce apoptosis by both intrinsic and extrinsic pathways, for instance, by modulating mitochondrial membrane potential and activating caspases. It can also arrest the cell cycle at various phases, depending on the cancer cell type.
Experimental Protocols
Standardized methodologies are crucial for the reproducibility and comparison of experimental findings. Below are detailed protocols for two key assays used to evaluate the anti-proliferative effects of this compound and Luteolin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is quantified by measuring its absorbance, typically at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of this compound or Luteolin and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Culture and Treatment: Culture cells to a suitable confluency and treat them with this compound or Luteolin for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
Both this compound and Luteolin demonstrate significant potential as anti-cancer agents by inhibiting cell proliferation through the modulation of critical signaling pathways. While Luteolin appears to have been more extensively studied, with a broader known range of molecular targets, this compound shows promise, particularly in its ability to induce apoptosis through the AKT/JNK and TGF-β pathways. The provided IC50 data, while not from direct comparative studies, suggests that both compounds are active in the micromolar range against various cancer cell lines. Further head-to-head studies are warranted to definitively compare their efficacy and to explore their potential synergistic effects with existing chemotherapeutic agents. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
Comparative Analysis of Isorhoifolin and Kaempferol in Antioxidant Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two flavonoids, Isorhoifolin and Kaempferol, supported by experimental data. The information is intended to assist researchers in evaluating their potential as antioxidant agents.
Comparative Antioxidant Activity
The antioxidant capacities of this compound and Kaempferol have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant activity, with lower values indicating higher potency. The following table summarizes the available quantitative data from 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Kaempferol | DPPH | 5.318 | [1] |
| ABTS | 3.70 ± 0.15 | [2] | |
| ABTS | 0.8506 | [1] | |
| This compound (related compounds) | |||
| Vaccinium bracteatum extract (high in isoorientin) | DPPH | 42.2 ± 1.2 | [3] |
| ABTS | 71.1 ± 1.1 | [3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on commonly cited procedures in the literature.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Serial dilutions of the test compounds (this compound and Kaempferol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a suitable solvent.
-
In a 96-well plate, a specific volume of each sample dilution (e.g., 100 µL) is mixed with the DPPH solution (e.g., 100 µL).
-
The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a solvent (e.g., methanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.
-
A small volume of the sample (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.
-
The plate is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the sample solution is added to the FRAP reagent, and the mixture is incubated for a set time (e.g., 10 minutes).
-
The absorbance of the blue-colored ferrous-tripyridyltriazine complex is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant like FeSO₄ or Trolox.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for in vitro antioxidant activity screening.
References
A Comparative Analysis of the Anti-inflammatory Mechanisms: Isorhoifolin vs. Diclofenac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanisms of the flavonoid Isorhoifolin and the well-established nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. While Diclofenac's mechanisms are extensively documented, research specifically on this compound is limited. Therefore, this comparison incorporates data on the closely related flavonoid, Rhoifolin, to provide potential insights into this compound's mechanism, with the critical understanding that these are distinct molecules and further research on this compound is imperative.
Overview of Anti-inflammatory Mechanisms
Diclofenac is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2][3] Emerging evidence also points to its influence on other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[4][5]
This compound , a flavonoid glycoside, is structurally similar to Rhoifolin. While direct and extensive studies on this compound's anti-inflammatory action are scarce, research on Rhoifolin suggests its anti-inflammatory properties are primarily mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine production. Its effects on the COX and MAPK pathways are not as well-defined.
Comparative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative and qualitative data on the effects of Diclofenac and Rhoifolin (as a proxy for this compound) on key inflammatory markers and pathways.
Table 1: Inhibition of COX Enzymes and Prostaglandin Synthesis
| Compound | Target | Assay System | IC50 / Effect | Citation |
| Diclofenac | COX-1 | Human Whole Blood | - | |
| COX-2 | Human Whole Blood | Almost complete inhibition at clinical doses | ||
| Prostaglandin E2 (PGE2) Synthesis | LPS-stimulated macrophages | Potent inhibitor | ||
| Rhoifolin | COX-1 / COX-2 | Not Reported | Data not available | |
| Prostaglandin E2 (PGE2) Synthesis | Not Reported | Data not available |
Table 2: Modulation of NF-κB and MAPK Signaling Pathways
| Compound | Target | Cell Line / Model | Effect | Citation |
| Diclofenac | NF-κB (p65) Nuclear Translocation | Osteoclasts | Suppression | |
| IκBα Degradation | NCI-H292 cells | Inhibition | ||
| p38 MAPK Phosphorylation | Colon Cancer Cells | Activation | ||
| JNK Phosphorylation | Colon Cancer Cells | Activation | ||
| ERK Phosphorylation | Colon Cancer Cells | Activation | ||
| Rhoifolin | NF-κB (p65) Levels | Articular Chondrocytes (CFA-induced arthritis model) | Significant reduction | |
| p-IκB-α Levels | Articular Chondrocytes (CFA-induced arthritis model) | Significant reduction | ||
| P38/JNK Pathways | Osteoarthritis Model | Implicated in regulating autophagy |
Table 3: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Effect | Citation |
| Diclofenac | Carrageenan-induced paw edema in rats | 10 mg/kg | Blunted inflammatory response | |
| Rhoifolin | Carrageenan-induced paw edema in rats | 2.5, 25, 250 mg/kg | 14%, 25%, and 45% inhibition of edema, respectively | |
| Complete Freund's Adjuvant (CFA)-induced arthritis in rats | 10 and 20 mg/kg | Significant improvement in paw edema and weight loss |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known and proposed anti-inflammatory signaling pathways for Diclofenac and Rhoifolin.
Caption: Anti-inflammatory mechanism of Diclofenac.
Caption: Proposed anti-inflammatory mechanism of Rhoifolin.
Experimental Protocols
This section details common experimental protocols used to assess the anti-inflammatory activity of compounds like this compound and Diclofenac.
In Vitro LPS-Induced Inflammation in Macrophages
This assay is fundamental for studying the anti-inflammatory effects of compounds on immune cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound or Diclofenac) for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent, as an indicator of NO production.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways.
-
References
In vitro comparison of the antimicrobial activity of Isorhoifolin and other flavones
For Researchers, Scientists, and Drug Development Professionals
Isorhoifolin is a flavonoid glycoside with the chemical formula C27H30O14[1][2][3]. Its structure is presented below.
Structure of this compound
Source: PubChem CID 9851181
Comparative Antimicrobial Activity of Flavones
The antimicrobial efficacy of various flavones has been evaluated against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The table below summarizes the MIC values for several common flavones against selected Gram-positive and Gram-negative bacteria. It is important to note that direct antimicrobial activity data for this compound is not available in the reviewed literature.
| Flavone | Test Organism | MIC (µg/mL) | Reference |
| Apigenin | Staphylococcus aureus | 3.12 - >4000 | [4][5] |
| Escherichia coli | 312.5 | ||
| Pseudomonas aeruginosa | >4000 | ||
| Oral Pathogens | 50 - 200 | ||
| Luteolin | Staphylococcus aureus | 312.5 | |
| Escherichia coli | 312.5 | ||
| Trueperella pyogenes | 78 | ||
| MDR K. pneumoniae | 53.33 | ||
| MDR E. coli O111 | 26.66 | ||
| Quercetin | Staphylococcus aureus (MRSA) | 176 - 500 | |
| Pseudomonas aeruginosa | 158 - 250 | ||
| Chromobacterium violaceum | 125 | ||
| Serratia marcescens | 500 | ||
| Baicalein | Staphylococcus aureus | 32 - 500 | |
| Oral Pathogens | 80 - 320 | ||
| Chrysin | Acinetobacter baumannii | >128 | |
| Various bacteria | >128 | ||
| Staphylococcus aureus | 25 - 62.5 | ||
| Pseudomonas aeruginosa | 25 - 62.5 |
Experimental Protocols
The following section details a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental experiment in antimicrobial activity testing.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely accepted standard for quantifying the in vitro antimicrobial activity of a compound.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium is grown on an appropriate agar medium.
- Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
- The broth culture is incubated at a suitable temperature (e.g., 37°C) until it reaches a specific turbidity, corresponding to a known cell density (typically adjusted to a 0.5 McFarland standard).
- The bacterial suspension is then diluted to the final working concentration.
2. Preparation of Test Compound Dilutions:
- A stock solution of the test compound (e.g., a specific flavone) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a range of decreasing concentrations of the test compound.
3. Inoculation and Incubation:
- A standardized volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound.
- Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
- After incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Below is a graphical representation of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Antimicrobial Mechanisms of Flavones
The antimicrobial activity of flavones is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanisms can vary between different flavones and bacterial species, several key pathways have been proposed.
A generalized signaling pathway illustrating the potential antimicrobial mechanisms of flavones is depicted below.
The proposed mechanisms include:
-
Cell Membrane Disruption: Flavones can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.
-
Inhibition of Essential Enzymes: Certain flavones have been shown to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerases, which are crucial for DNA replication and repair.
-
Interference with Energy Metabolism: Flavones may disrupt the electron transport chain and inhibit ATP synthesis, leading to a depletion of cellular energy and cessation of vital functions.
Further research is necessary to elucidate the specific antimicrobial mechanisms of this compound and to fully understand its potential as a therapeutic agent. The data and protocols presented in this guide offer a foundation for such investigations.
References
Isorhoifolin: A Head-to-Head Battle Against Established Cancer Drugs in Preclinical Arenas
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Isorhoifolin, a flavonoid compound found in various citrus fruits and other plants, has emerged as a promising candidate, demonstrating notable cytotoxic and anticancer properties in preclinical studies. This guide provides an objective comparison of this compound's efficacy against established anticancer drugs, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
Quantitative Efficacy Showdown: this compound vs. Established Drugs
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, with several studies providing direct comparisons with established chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, serves as a critical metric for these comparisons.
One pivotal study directly compared the efficacy of this compound (also referred to as rhoifolin) with vinblastine, a widely used mitotic inhibitor. In human epidermoid larynx (Hep-2) and human cervical (HeLa) carcinoma cell lines, this compound exhibited potent anticancer activities, with IC50 values nearly on par with vinblastine[1][2].
Another study investigated the potential of this compound to enhance the efficacy of doxorubicin, a topoisomerase inhibitor, in triple-negative breast cancer cells (MDA-MB-231). While this compound alone showed a higher IC50 value compared to doxorubicin, their combination resulted in a synergistic cytotoxic effect, suggesting a potential role for this compound in combination therapies[3].
The following table summarizes the available IC50 values for this compound and its established comparators in various cancer cell lines.
| Cancer Cell Line | Compound | IC50 | Citation |
| Human Epidermoid Larynx (Hep-2) | This compound | 5.9 µg/mL | [1][2] |
| Vinblastine | 4.6 µg/mL | ||
| Human Cervical (HeLa) | This compound | 6.2 µg/mL | |
| Vinblastine | 5.2 µg/mL | ||
| Triple-Negative Breast Cancer (MDA-MB-231) | This compound | 102 µM | |
| Doxorubicin | 6.22 µM | ||
| Hepatocellular Carcinoma (HepG2) | This compound | 22.6 µg/mL | |
| Colon Carcinoma (HCT-116) | This compound | 34.8 µg/mL | |
| Fetal Human Lung Fibroblast (MRC-5) | This compound | 44.6 µg/mL |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Signaling Pathways of this compound and Established Drugs:
Research indicates that this compound exerts its anti-pancreatic cancer effects by regulating the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways. In contrast, established drugs like doxorubicin have well-characterized mechanisms of action that include DNA intercalation, inhibition of topoisomerase-II, and the generation of reactive oxygen species, ultimately leading to apoptotic cell death. Vinblastine, another comparator, functions by disrupting microtubule formation, leading to mitotic arrest and apoptosis.
References
- 1. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
Safety Operating Guide
Personal protective equipment for handling Isorhoifolin
This guide provides immediate and essential safety, logistical, and operational information for handling Isorhoifolin in a laboratory setting. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to ensure a safe working environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is recommended.
Eye and Face Protection:
-
Safety Glasses with Side Shields: Essential to protect against splashes or airborne particles.
-
Chemical Safety Goggles: Recommended when there is a higher risk of splashing.
Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are suitable for handling this compound.[1] It is important to inspect gloves for any tears or perforations before use.
Body Protection:
-
Laboratory Coat: A standard lab coat should be worn to protect skin and clothing from potential contamination.
-
Closed-Toe Shoes: Always mandatory in a laboratory environment to protect the feet from spills.
Respiratory Protection:
-
General Ventilation: Work should be conducted in a well-ventilated area.[1]
-
Respirator: Not typically required for handling small quantities in a well-ventilated space. However, if there is a risk of generating significant amounts of dust, a respirator may be necessary.
Quantitative Data Summary
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance, and therefore, extensive toxicological data is not available.[1][2][3] The table below summarizes its key physical and chemical properties.
| Parameter | Value | Reference |
| CAS Number | 552-57-8 | |
| EC Number | 209-015-9 | |
| Molecular Formula | C27H30O14 | |
| Molecular Weight | 578.52 g/mol | |
| Appearance | Solid | |
| Acute Toxicity | Not classified as acutely toxic | |
| Skin Corrosion/Irritation | Not classified as a skin irritant | |
| Eye Damage/Irritation | Not classified as an eye irritant | |
| Sensitization | No sensitizing effects known |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible.
-
Weighing: When weighing solid this compound, do so in an area with minimal air currents to prevent the powder from becoming airborne. For larger quantities, consider using a balance with a draft shield.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Post-Handling: After handling is complete, wipe down the work area with a damp cloth. Wash hands thoroughly with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
Keep away from strong oxidizing agents.
Spill Procedures:
-
Small Spills:
-
Wearing appropriate PPE, gently sweep or vacuum the spilled solid material, avoiding dust generation.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a wet cloth.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Increase ventilation if possible.
-
Follow the same procedure as for small spills, using appropriate respiratory protection if necessary.
-
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
